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  • Product: Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine
  • CAS: 933692-87-6

Core Science & Biosynthesis

Foundational

Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine mechanism of action in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine Executive Summary This guide outlines a comprehensive, multi-stage in vitro experime...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine

Executive Summary

This guide outlines a comprehensive, multi-stage in vitro experimental strategy to determine the mechanism of action for the novel compound, Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine. Given the absence of published data on this specific molecule, we will operate under a scientifically informed hypothesis derived from its core chemical structure. The 2-phenyl-1,3-thiazole scaffold is present in various biologically active agents, including kinase inhibitors and ligands for G-protein coupled receptors (GPCRs).[1][2][3][4][5] This framework will therefore proceed with the hypothesis that this compound, hereafter designated "Cmpd-X," is an antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a well-characterized GPCR involved in critical signaling pathways related to cancer metastasis, inflammation, and immune cell trafficking.[6][7][8]

The proposed workflow is designed as a logical cascade, beginning with direct target engagement and binding characterization, followed by functional assays to quantify the impact on downstream signaling pathways. Each stage includes detailed, step-by-step protocols for key experiments, causality-driven explanations for methodological choices, and integrated data interpretation strategies. The ultimate goal is to build a robust, evidence-based model of Cmpd-X's molecular mechanism of action.

Part 1: Target Hypothesis and Initial Binding Characterization

Structural Rationale: The 2-phenyl-1,3-thiazole moiety is a privileged scaffold in medicinal chemistry. Its derivatives have shown a wide range of biological activities.[1][3] The overall structure of Cmpd-X suggests its potential to interact with protein targets that have well-defined binding pockets. The CXCR4 receptor, a class A GPCR, is a validated drug target known to bind small molecule inhibitors.[6] Its ligand, CXCL12, plays a crucial role in cell migration, proliferation, and survival by activating multiple downstream pathways, including those mediated by Gαi and β-arrestin.[9][10][11] We hypothesize that Cmpd-X acts as an antagonist, preventing CXCL12 from binding to CXCR4 and thereby inhibiting its downstream effects.

Primary Target Engagement: Bioluminescence Resonance Energy Transfer (BRET) Ligand Binding Assay

To directly test the hypothesis that Cmpd-X binds to CXCR4, a live-cell proximity-based assay such as BRET is superior to traditional radioligand binding. BRET assays allow for real-time monitoring of ligand-receptor interactions in a more physiologically relevant environment (live cells at 37°C) without the need to separate bound and free ligands.[12][13]

Principle: This assay measures the energy transfer between a bioluminescent donor (e.g., NanoLuc luciferase) fused to the N-terminus of the CXCR4 receptor and a fluorescent acceptor (a fluorescently labeled CXCL12 ligand). If Cmpd-X competes with the fluorescent ligand for the same binding site, a concentration-dependent decrease in the BRET signal will be observed.[12][14]

Experimental Workflow Diagram: BRET Competition Assay

BRET_Workflow start Seed HEK293 cells expressing N-terminally NanoLuc-tagged CXCR4 incubation Incubate cells with increasing concentrations of Cmpd-X start->incubation 24h add_ligand Add a fixed concentration of fluorescently labeled CXCL12 incubation->add_ligand 1h pre-incubation add_substrate Add NanoLuc substrate (e.g., furimazine) add_ligand->add_substrate Immediate read_bret Measure luminescence (420-500 nm) and fluorescence (>610 nm) simultaneously add_substrate->read_bret Real-time analyze Calculate BRET ratio and plot against Cmpd-X concentration to determine IC50 read_bret->analyze

Caption: Workflow for CXCR4 competitive ligand binding BRET assay.

Detailed Protocol: BRET Competition Binding Assay

  • Cell Culture: Seed HEK293 cells stably or transiently expressing N-terminal NanoLuc-CXCR4 into white, clear-bottom 96-well plates at a density that achieves 80-90% confluency on the day of the assay.

  • Compound Preparation: Prepare a serial dilution of Cmpd-X in assay buffer (e.g., HBSS with 20 mM HEPES).

  • Pre-incubation: Remove culture medium from cells and add the diluted Cmpd-X. Incubate for 1 hour at 37°C to allow the compound to reach binding equilibrium.

  • Ligand Addition: Add a fluorescently-labeled CXCL12 analogue (the acceptor) at a final concentration equal to its Kd (previously determined via saturation binding experiments).

  • Substrate Addition & Measurement: Immediately before reading, add the NanoLuc substrate, furimazine.[13] Measure luminescence and fluorescence signals using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the raw BRET ratio (fluorescence emission / luminescence emission).[13] Plot the BRET ratio against the logarithm of the Cmpd-X concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Kinetic and Affinity Characterization: Surface Plasmon Resonance (SPR)

While BRET confirms competitive binding in a cellular context, SPR provides precise, label-free, real-time kinetic data (association and dissociation rates) and equilibrium affinity (KD) of the small molecule-protein interaction.[15][16][17] This is critical for understanding the binding dynamics and for structure-activity relationship (SAR) studies.

Principle: Purified CXCR4 protein is immobilized on a sensor chip. Cmpd-X (the analyte) is flowed over the surface at various concentrations. The binding interaction causes a change in the refractive index at the surface, which is measured in real-time as a response in Resonance Units (RU).[18]

Detailed Protocol: SPR Kinetic Analysis

  • Chip Preparation: Immobilize purified, full-length CXCR4 protein (reconstituted in proteoliposomes or nanodiscs for stability) onto a sensor chip (e.g., CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a series of dilutions of Cmpd-X in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1-2% DMSO to aid solubility).[18]

  • Binding Measurement:

    • Association: Inject each concentration of Cmpd-X over the sensor surface for a defined period and monitor the increase in RU.

    • Dissociation: After the association phase, flow running buffer over the chip and monitor the decrease in RU as the compound dissociates.

  • Data Analysis: Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[17]

Parameter Description Hypothetical Data for Cmpd-X
IC50 (BRET) Concentration of Cmpd-X that inhibits 50% of fluorescent ligand binding.75 nM
ka (on-rate) Rate of association between Cmpd-X and CXCR4.2.5 x 10^5 M⁻¹s⁻¹
kd (off-rate) Rate of dissociation of the Cmpd-X/CXCR4 complex.5.0 x 10⁻³ s⁻¹
KD (Affinity) Equilibrium dissociation constant (kd/ka). A lower value indicates higher affinity.20 nM

Part 2: Functional Antagonism of G-Protein Signaling

CXCR4 primarily couples to Gαi proteins, which, upon activation by CXCL12, initiate several downstream signaling events, including the inhibition of adenylyl cyclase and the activation of phospholipase C (PLC), leading to intracellular calcium mobilization.[9][11][19] An effective antagonist should block these events.

Intracellular Calcium Mobilization Assay

This is a robust, high-throughput functional assay to measure the activation of the Gαq/11 pathway (often engaged by Gβγ subunits liberated from Gαi activation) which results in the release of calcium from intracellular stores.[20][21][22] We will measure the ability of Cmpd-X to inhibit CXCL12-induced calcium flux.

Principle: Cells expressing CXCR4 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or a Fluo-4 derivative). When CXCL12 activates the receptor, IP3 is generated, triggering Ca2+ release from the endoplasmic reticulum. This binds the dye, causing a sharp increase in fluorescence, which can be measured in real-time using a fluorescence plate reader like a FLIPR or FlexStation.[20][21]

Detailed Protocol: Calcium Mobilization Assay

  • Cell Plating: Seed CXCR4-expressing cells (e.g., Jurkat cells, which endogenously express CXCR4, or a transfected cell line) into black-wall, clear-bottom 96-well plates.[6] Allow cells to form a confluent monolayer.

  • Dye Loading: Remove culture medium and load cells with a calcium-sensitive dye (e.g., FLIPR Calcium Assay Kit) in assay buffer, often containing probenecid to prevent dye extrusion.[20] Incubate for 1 hour at 37°C.

  • Compound Incubation: Add various concentrations of Cmpd-X to the plate and incubate for 15-30 minutes.

  • Stimulation and Reading: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading, then use the instrument's integrated fluidics to inject a pre-determined EC80 concentration of CXCL12 into the wells. Immediately monitor the change in fluorescence intensity over time (typically 2-3 minutes).

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the logarithm of Cmpd-X concentration and fit to a four-parameter logistic equation to calculate the IC50 for functional antagonism.

Part 3: Functional Antagonism of Downstream Kinase Activation

Activation of CXCR4 by CXCL12 leads to the phosphorylation and activation of several downstream kinases, most notably the Extracellular signal-Regulated Kinases (ERK1/2) of the MAPK pathway.[6][8] This pathway is critical for cell proliferation and survival.[23] Cmpd-X's ability to block this phosphorylation event is a key indicator of its mechanistic efficacy.

Western Blot for Phospho-ERK (p-ERK)

Western blotting is a gold-standard technique to semi-quantitatively measure the phosphorylation status of specific proteins within a cell lysate.[24] We will assess the level of ERK1/2 phosphorylation at Thr202/Tyr204 in response to CXCL12 stimulation, with and without Cmpd-X pre-treatment.

Experimental Workflow Diagram: Western Blot Analysis

WB_Workflow serum_starve Serum-starve CXCR4-expressing cells to reduce basal signaling pretreat Pre-treat cells with Cmpd-X or vehicle control serum_starve->pretreat stimulate Stimulate with CXCL12 (EC80 concentration) pretreat->stimulate lyse Lyse cells in RIPA buffer with phosphatase & protease inhibitors stimulate->lyse quantify Quantify total protein (e.g., BCA assay) lyse->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane (e.g., 5% BSA in TBST) transfer->block probe_pERK Incubate with primary antibody (anti-phospho-ERK1/2) block->probe_pERK probe_sec_pERK Incubate with HRP-conjugated secondary antibody probe_pERK->probe_sec_pERK detect_pERK Detect with chemiluminescence and image probe_sec_pERK->detect_pERK strip Strip membrane detect_pERK->strip reprobe_tERK Re-probe with anti-total-ERK1/2 and secondary antibody strip->reprobe_tERK detect_tERK Detect and image reprobe_tERK->detect_tERK analyze Perform densitometry: Normalize p-ERK to total-ERK signal detect_tERK->analyze

Caption: Step-by-step workflow for p-ERK Western blot analysis.

Detailed Protocol: Western Blot for p-ERK

  • Cell Treatment: Plate CXCR4-expressing cells and serum-starve overnight to lower basal kinase activity. Pre-treat cells with various concentrations of Cmpd-X for 1 hour. Stimulate with an EC80 concentration of CXCL12 for 5-10 minutes (time course should be optimized).

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[24]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.[24]

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).[24]

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.[25]

  • Densitometry: Quantify the band intensity for both p-ERK and total-ERK. Calculate the ratio of p-ERK to total-ERK for each condition to determine the concentration-dependent inhibition by Cmpd-X.

Assay Endpoint Measured Hypothetical IC50 for Cmpd-X
Calcium Mobilization Inhibition of CXCL12-induced Ca2+ flux.110 nM
p-ERK Western Blot Inhibition of CXCL12-induced ERK phosphorylation.150 nM

Part 4: Synthesis and Mechanistic Model

By integrating the data from these orthogonal assays, a cohesive model of Cmpd-X's mechanism of action emerges.

Integrated Data Interpretation:

  • The BRET assay demonstrates that Cmpd-X directly engages the CXCR4 receptor in a live-cell environment and competes with the natural ligand binding site.

  • SPR analysis confirms this direct interaction in a purified, label-free system, providing high-resolution kinetic data (ka, kd) and a precise affinity measurement (KD) that corroborates the cellular binding data.

  • The calcium mobilization assay provides functional proof that this binding event translates into the blockade of G-protein-mediated signaling, a primary function of CXCR4 antagonism.

  • The Western blot for p-ERK confirms that the blockade of receptor-proximal G-protein signaling propagates downstream to inhibit a key kinase pathway involved in cellular responses like proliferation and migration.[26]

Proposed Mechanism of Action Diagram

MOA cluster_membrane Plasma Membrane CXCR4 CXCR4 Receptor G_protein Gαi/βγ CXCR4->G_protein Activates PLC PLC Activation G_protein->PLC Gβγ activates RAS_RAF Ras/Raf/MEK G_protein->RAS_RAF Gαi activates CXCL12 CXCL12 (Ligand) CXCL12->CXCR4 Binds & Activates CmpdX Cmpd-X CmpdX->CXCR4 Binds & Inhibits Ca_flux Ca²⁺ Mobilization PLC->Ca_flux Generates IP₃ ERK ERK RAS_RAF->ERK pERK p-ERK (Active) ERK->pERK Phosphorylation Response Cell Migration & Proliferation pERK->Response

Caption: Proposed mechanism of Cmpd-X as a CXCR4 antagonist.

This systematic approach, progressing from direct binding to downstream functional consequences, provides a robust and validated framework for defining the in vitro mechanism of action of Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine as a competitive antagonist of the CXCR4 receptor.

References

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Exploratory

Comprehensive Receptor Binding Affinity Assay Guide for Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine

Executive Summary & Structural Rationale Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine (CAS No. 933692-87-6) is a specialized synthetic heterocyclic compound[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine (CAS No. 933692-87-6) is a specialized synthetic heterocyclic compound[1]. Structurally, it features a 4-methyl-2-phenylthiazole core attached to a 1-(methylamino)ethyl side chain. From a pharmacological perspective, this architecture acts as a rigid, lipophilic bioisostere to the standard phenyl ring found in phenethylamines and amphetamines[2].

Because the thiazole ring alters the electron density and spatial geometry compared to a standard benzene ring, evaluating the receptor binding affinity of this compound—hereafter referred to as MPTA—requires a highly specific, multi-target approach. Based on its structural homology to endogenous trace amines, the primary targets of interest are the Trace Amine-Associated Receptor 1 (TAAR1)[3], Dopamine D2 Receptors (D2R), and monoamine transporters[4].

This whitepaper outlines a self-validating, state-of-the-art assay pipeline designed to accurately quantify MPTA's binding affinity ( Ki​ ) and functional efficacy, ensuring robust data generation for drug development professionals.

Experimental Workflow

To prevent false positives caused by the compound's lipophilicity, the experimental design strictly separates equilibrium binding affinity from functional signal transduction.

Workflow Target Target Selection (TAAR1, DAT, D2R) Membrane Membrane Preparation (HEK293 Transfection) Target->Membrane Binding Radioligand Binding (Competition Assay) Membrane->Binding Functional Functional BRET Assay (cAMP Accumulation) Membrane->Functional Analysis Data Analysis (Cheng-Prusoff Equation) Binding->Analysis Functional->Analysis

Experimental workflow from target selection to kinetic data analysis.

Detailed Methodologies

Safety & Handling Causality: MPTA is classified as an Acute Tox. 4 (oral, dermal, inhalation) hazard and a Category 2 skin/eye irritant[5]. All stock solutions must be prepared in a Class II biological safety cabinet using DMSO as the primary solvent before serial dilution in aqueous assay buffers.

Protocol A: Radioligand Competition Binding Assay (Self-Validating System)

Radioligand binding assays provide the most sensitive and quantitative information regarding GPCR affinity[6]. This protocol is designed as a self-validating system: every assay plate must include "Total Binding" wells (radioligand only) and "Non-Specific Binding" (NSB) wells (radioligand + 10 µM cold competitor) to ensure the calculated specific binding window is mathematically sound[7].

  • Membrane Preparation: Culture HEK293 cells transiently transfected with human TAAR1 or D2R to 90% confluence[3]. Harvest cells in ice-cold lysis buffer (10 mM Tris-HCl, pH 7.4, 5 mM EDTA) supplemented with protease inhibitors to prevent proteolytic degradation of the receptors[8]. Centrifuge the homogenate at 20,000 × g for 10 minutes at 4°C to pellet the membranes[9].

  • Incubation Setup: In a 96-well plate, combine 150 µL of membrane suspension (10–20 µg protein), 50 µL of MPTA at varying concentrations ( 10−11 to 10−4 M), and 50 µL of the target-specific radioligand (e.g., [3H] dopamine for TAAR1)[3][9].

  • Equilibration (Causality): Incubate the plates at 25°C for 2 hours[3]. Why 2 hours? Highly lipophilic bioisosteres like MPTA suffer from slow aqueous diffusion rates; a 2-hour incubation ensures that true thermodynamic equilibrium is reached, preventing an artificial underestimation of affinity.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters presoaked in 0.3% polyethyleneimine (PEI)[9]. Causality: The basic secondary amine of MPTA carries a positive charge at physiological pH and will non-specifically bind to the negatively charged glass silicate. PEI neutralizes the filter's charge, drastically reducing NSB. Wash four times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Dry the filters at 50°C, add scintillation cocktail, and quantify radioactivity (CPM) using a microplate scintillation counter[9].

Protocol B: Functional BRET cAMP Assay

Binding affinity ( Ki​ ) proves that MPTA occupies the receptor, but it does not differentiate between an agonist, antagonist, or inverse agonist. Because TAAR1 is a Gαs​ -coupled receptor, its activation stimulates adenylyl cyclase, increasing intracellular cAMP[4].

  • Cell Seeding: Plate HEK293 cells co-transfected with TAAR1 and an EPAC-based Bioluminescence Resonance Energy Transfer (BRET) cAMP biosensor into poly-D-lysine coated 96-well microplates at a density of 80,000 cells/well[4].

  • Ligand Addition: Apply MPTA at concentrations ranging from 1 nM to 100 µM.

  • BRET Reading: Measure the BRET signal 10 minutes post-addition. A reduction in the BRET signal directly correlates with an increase in cAMP, confirming functional Gαs​ activation[4].

Receptor Signaling Pathway

Signaling Ligand Methyl-Phenyl Thiazolyl-Alkylamine Receptor TAAR1 Receptor (Gαs-coupled) Ligand->Receptor Binds GProtein Gαs Protein Activation Receptor->GProtein Conformation Change Adenylate Adenylate GProtein->Adenylate Stimulates PKA Protein Kinase A (PKA) Activation Adenylate->PKA cAMP Accumulation

TAAR1 Gαs-coupled signaling pathway leading to intracellular cAMP accumulation.

Data Analysis: The Cheng-Prusoff Equation

Raw scintillation data provides the IC50​ (the concentration of MPTA required to displace 50% of the radioligand)[10]. However, IC50​ is an assay-dependent variable that fluctuates based on the concentration of the radioligand used[11].

To establish the absolute inhibition constant ( Ki​ )—which is a direct, immutable measure of MPTA's binding affinity—the data must be mathematically transformed using the Cheng-Prusoff Equation [11]:

Ki​=1+Kd​[L]​IC50​​

Where:

  • IC50​ = The half-maximal inhibitory concentration of MPTA.

  • [L] = The concentration of the radioligand used in the assay.

  • Kd​ = The equilibrium dissociation constant of the radioligand[11].

Causality in Analysis: Applying this equation avoids errors inherent in comparing raw IC50​ values across different laboratories. Furthermore, if the slope function of the concentration-response curve deviates significantly from unity (1.0), modified power equations must be applied to prevent inaccurate Ki​ estimations[12].

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of MPTA based on its structural homology to known thiazole-based trace amine agonists. Data should be structured to allow rapid comparison between binding affinity ( Ki​ ) and functional efficacy ( Emax​ ).

Target Receptor / TransporterRadioligand UsedAssay IC50​ (nM)Absolute Ki​ (nM)Functional Emax​ (%)Pharmacological Profile
TAAR1 (Human) [3H] dopamine45.2 ± 3.118.5 ± 1.492.4Full Agonist
TAAR1 (Murine) [3H] dopamine112.4 ± 8.546.0 ± 3.288.1Full Agonist
Dopamine D2R [3H] spiperone1,250 ± 105840 ± 65N/AWeak Antagonist
DAT (Transporter) [3H] WIN35428310 ± 22145 ± 12N/AReuptake Inhibitor
5-HT2A [3H] ketanserin> 10,000> 5,000N/AInactive

Note: Emax​ is expressed as a percentage of the maximal response induced by the endogenous full agonist (e.g., tyramine or dopamine)[13].

References

  • Title: methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Cheng-Prusoff Equation Source: Canadian Society of Pharmacology and Therapeutics (CSPT) URL: [Link]

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  • Title: Exploring the Determinants of Trace Amine-Associated Receptor 1's Functional Selectivity Source: ACS Publications URL: [Link]

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Foundational

An In-Depth Technical Guide to Establishing the In Vivo Toxicity Profile of Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine

Executive Summary The 2-phenyl-1,3-thiazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing a vast range of therapeutic activities, including antifungal, anti-inflammatory, and anti-canc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-phenyl-1,3-thiazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing a vast range of therapeutic activities, including antifungal, anti-inflammatory, and anti-cancer properties[1]. Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine (CAS Number: 933692-87-6) is a member of this promising class. Preliminary hazard classifications indicate potential for acute toxicity, skin and eye irritation, and specific target organ toxicity following a single exposure[2]. However, for any novel chemical entity to advance in a developmental pipeline, a comprehensive in vivo toxicity profile is not just a regulatory requirement but a scientific necessity.

This guide provides a detailed framework for the systematic evaluation of the in vivo toxicity of Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine. Rather than presenting a simple checklist, this document outlines the strategic rationale and detailed methodologies for key toxicological studies. It is designed for researchers, scientists, and drug development professionals to understand the causality behind experimental choices and to ensure the generation of robust, reliable data for safety assessment. The protocols described herein are based on internationally recognized Organisation for Economic Co-operation and Development (OECD) Test Guidelines, which represent the global standard for chemical safety testing[3][4].

Foundational Strategy: A Tiered Approach to Toxicity Evaluation

A successful preclinical safety evaluation follows a logical, tiered progression. We begin with acute, high-dose studies to understand the immediate toxic potential and establish a dose range. This is followed by longer-term, repeated-dose studies at sub-lethal concentrations to identify target organs and establish safety margins. Finally, specific endpoints like genetic toxicity are evaluated to assess the potential for long-term or heritable harm. This guide will detail the three critical pillars of this assessment: acute toxicity, sub-chronic toxicity, and genotoxicity.

Acute Oral Toxicity Assessment

Scientific Rationale: The initial step in any in vivo safety assessment is to determine the substance's intrinsic acute toxicity. This provides crucial information on the potential dangers of acute overdose in humans and is used for hazard classification and labeling[5]. The Acute Toxic Class (ATC) method (OECD Guideline 423) is a robust, ethically-minded procedure that uses a reduced number of animals in a stepwise process to classify a substance based on its lethality[6][7][8].

Experimental Protocol: Acute Toxic Class Method (OECD 423)
  • Test System: Healthy, young adult nulliparous, non-pregnant female rats are typically used, as they are often slightly more sensitive[8]. A minimum of three animals are used per step.

  • Housing & Acclimation: Animals are housed in controlled environments and acclimated for at least five days prior to dosing to minimize stress-related experimental variability.

  • Dose Selection & Administration:

    • Based on available data, a starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight[5]. For a novel substance with limited data, 300 mg/kg is a common starting point.

    • The test substance is administered as a single oral dose via gavage after a brief fasting period.

  • Stepwise Dosing Procedure: The outcome of the first dose group determines the next step.

    • If mortality occurs in the first group, the dose for the next group is lowered.

    • If no mortality occurs, the dose is escalated for the subsequent group.

    • This continues until a clear outcome for classification is achieved. A limit test at 2000 mg/kg is often sufficient if no mortality is observed[9].

  • Clinical Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days post-dosing[5][9].

  • Pathology: At the end of the observation period, all animals are subjected to gross necropsy.

Data Presentation: Acute Toxicity

Results are typically summarized to determine the Globally Harmonized System (GHS) classification.

Step Starting Dose (mg/kg) No. of Animals Outcome (Mortality within 24h) Next Step (Dose in mg/kg) GHS Classification
130030/3Confirm at 300Category 4 or 5 / Unclassified
230031/3StopCategory 4
1200030/3Confirm at 2000Category 5 or Unclassified
2200030/3StopUnclassified
Workflow Visualization

G cluster_prep Preparation cluster_dosing Dosing (Step 1) cluster_obs Observation cluster_decision Decision Point cluster_outcome Outcome acclimate Acclimate Animals (≥5 days) fast Fast Animals (overnight) acclimate->fast prep_dose Prepare Dose Formulation fast->prep_dose dose Administer Single Oral Dose (e.g., 300 mg/kg) to 3 Rats prep_dose->dose obs_24h Observe for Mortality/Toxicity (24h) dose->obs_24h obs_14d Continue Observations (14 days) - Clinical Signs - Body Weight obs_24h->obs_14d decision Mortality? obs_24h->decision necropsy Gross Necropsy obs_14d->necropsy stop_classify Stop & Classify decision->stop_classify Yes next_step Proceed to Next Step (Lower or Higher Dose) decision->next_step No stop_classify->necropsy next_step->dose Re-initiate Dosing

Workflow for the Acute Toxic Class Method (OECD 423).

Sub-Chronic Repeated-Dose Toxicity Assessment

Scientific Rationale: While acute studies reveal immediate hazards, sub-chronic studies are designed to identify the toxic effects of repeated exposure over a prolonged period. The 90-day oral toxicity study in rodents (OECD Guideline 408) is a cornerstone of preclinical safety assessment[10][11]. Its primary objectives are to identify target organs of toxicity, characterize the dose-response relationship, and determine a No-Observed-Adverse-Effect Level (NOAEL)[12][13]. The NOAEL is a critical value used for human health risk assessment.

Experimental Protocol: 90-Day Repeated-Dose Oral Toxicity Study (OECD 408)
  • Test System: Rats are the preferred species. Groups typically consist of 10 male and 10 female animals[13].

  • Dose Level Selection: At least three dose levels (low, mid, high) and a concurrent vehicle control group are used. The highest dose should induce observable toxicity but not significant mortality. Dose levels are selected based on data from acute or shorter-duration (e.g., 28-day) studies.

  • Administration: The test substance is administered daily via oral gavage for 90 consecutive days[11][14].

  • In-Life Monitoring:

    • Clinical Observations: Conducted daily for signs of toxicity.

    • Body Weight & Food Consumption: Measured weekly to assess general health and palatability[14].

    • Ophthalmology & Functional Observations: Conducted prior to dosing and at termination to assess sensory and motor functions.

  • Clinical Pathology: Blood samples are collected at termination for:

    • Hematology: Evaluates effects on red blood cells, white blood cells, and platelets.

    • Clinical Biochemistry: Assesses organ function, particularly liver and kidney function[14].

  • Terminal Procedures:

    • Necropsy: All animals undergo a full gross pathological examination.

    • Organ Weights: Key organs are weighed to detect potential atrophy or hypertrophy.

    • Histopathology: A comprehensive set of tissues from control and high-dose animals is examined microscopically. Any lesions found in the high-dose group are then examined in the lower-dose groups to establish a NOAEL[14].

Data Presentation: Sub-Chronic Toxicity

Data is summarized in tables to facilitate comparison between control and treatment groups.

Table 1: Example Hematology Parameters

Parameter Control (Male) Low Dose (Male) Mid Dose (Male) High Dose (Male)
Hemoglobin (g/dL) 15.5 ± 0.8 15.3 ± 0.7 14.9 ± 0.9 12.1 ± 1.1*
Hematocrit (%) 46.1 ± 2.1 45.8 ± 2.5 44.5 ± 2.3 35.9 ± 3.4*
WBC (10³/µL) 8.2 ± 1.5 8.5 ± 1.3 9.1 ± 1.6 12.5 ± 2.0*

*Statistically significant difference from control (p < 0.05)

Table 2: Example Clinical Biochemistry Parameters

Parameter Control (Male) Low Dose (Male) Mid Dose (Male) High Dose (Male)
ALT (U/L) 45 ± 10 48 ± 12 95 ± 25* 250 ± 60*
AST (U/L) 110 ± 20 115 ± 22 210 ± 45* 480 ± 90*
BUN (mg/dL) 20 ± 4 21 ± 5 22 ± 4 23 ± 6

*Statistically significant difference from control (p < 0.05)

Workflow Visualization

G cluster_setup Study Setup cluster_dosing Dosing & In-Life Phase (90 Days) cluster_termination Terminal Phase cluster_analysis Analysis & Interpretation select_animals Select Animals (10/sex/group) daily_dose Daily Oral Gavage select_animals->daily_dose select_doses Select Dose Levels (Control, Low, Mid, High) select_doses->daily_dose daily_obs Daily Clinical Observations daily_dose->daily_obs weekly_bw Weekly Body Weight & Food Consumption daily_dose->weekly_bw blood Blood Collection (Hematology & Clin Chem) daily_dose->blood At Day 91 necropsy Gross Necropsy & Organ Weights blood->necropsy analyze_data Statistical Analysis of Data blood->analyze_data histo Tissue Collection for Histopathology necropsy->histo necropsy->analyze_data path_exam Microscopic Examination histo->path_exam determine_noael Identify Target Organs & Determine NOAEL analyze_data->determine_noael path_exam->determine_noael

Workflow for a 90-Day Sub-Chronic Toxicity Study (OECD 408).

Genotoxicity Assessment

Scientific Rationale: Genotoxicity assays are crucial for assessing a compound's potential to cause DNA or chromosomal damage, which can lead to cancer or heritable defects[15][16]. The in vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474) is a key test in the standard battery. It detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for the presence of micronuclei (small packets of chromosomal fragments or whole chromosomes) in young erythrocytes[17][18][19]. An in vivo test is critical as it accounts for the influence of metabolism and pharmacokinetics[15].

Experimental Protocol: In Vivo Micronucleus Test (OECD 474)
  • Test System: Mice or rats are commonly used. The study typically uses at least 5 analyzable animals per sex per group[18].

  • Dose Selection & Administration:

    • Three dose levels, a vehicle control, and a positive control (e.g., cyclophosphamide) are used[15].

    • The highest dose should be the maximum tolerated dose (MTD) or a limit dose of 2000 mg/kg[18].

    • The substance is typically administered once or twice, 24 hours apart, by a relevant route (e.g., oral gavage).

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last dose (typically 24 and 48 hours) to capture the peak of erythrocyte production[19].

  • Slide Preparation & Analysis:

    • Bone marrow is flushed from the femurs, and smears are prepared on microscope slides.

    • The slides are stained to differentiate polychromatic (immature) erythrocytes (PCEs) from normochromatic (mature) erythrocytes (NCEs).

    • A minimum of 2000 PCEs per animal are scored for the presence of micronuclei (MN-PCEs)[19].

  • Cytotoxicity Assessment: The ratio of PCEs to NCEs is calculated to assess bone marrow suppression, a measure of cytotoxicity.

  • Data Evaluation: The frequency of MN-PCEs in treated groups is statistically compared to the vehicle control group. A positive result is a dose-related increase in MN-PCEs.

Data Presentation: Genotoxicity
GroupDose (mg/kg)No. of Animals (M/F)% MN-PCEs (Mean ± SD)% PCE (Mean ± SD)
Vehicle Control05/50.15 ± 0.0548.5 ± 5.1
Low Dose2005/50.17 ± 0.0647.9 ± 4.8
Mid Dose6005/50.20 ± 0.0845.3 ± 5.5
High Dose20005/50.85 ± 0.2125.1 ± 6.2
Positive Control405/52.50 ± 0.4522.4 ± 5.9
*Statistically significant difference from vehicle control (p < 0.05)
Workflow Visualization

G cluster_setup Study Setup cluster_dosing Dosing Phase cluster_sampling Sampling cluster_analysis Analysis select_animals Select Animals (5/sex/group) dose Administer Test Substance (e.g., 2 doses, 24h apart) select_animals->dose select_doses Select Dose Levels (Vehicle, Low, Mid, High, Pos) select_doses->dose sample Collect Bone Marrow (24h post-last dose) dose->sample prepare_slides Prepare & Stain Slides sample->prepare_slides score_slides Microscopic Scoring (≥2000 PCEs/animal) prepare_slides->score_slides analyze_data Calculate %MN-PCE & %PCE Statistical Analysis score_slides->analyze_data

Workflow for the In Vivo Micronucleus Test (OECD 474).

Conclusion: Synthesizing a Comprehensive Profile for Risk Assessment

The establishment of an in vivo toxicity profile is a multi-faceted process that integrates data from acute, sub-chronic, and genotoxicity studies. For Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine, the results of these three key studies would provide a robust foundation for risk assessment:

  • The Acute Toxic Class study will define the immediate hazard and inform labeling requirements.

  • The 90-day sub-chronic study will identify specific target organs, reveal the nature of toxicity upon repeated exposure, and, most critically, establish the NOAEL.

  • The in vivo micronucleus test will determine the potential for the compound to induce genetic damage, a significant factor in assessing long-term health risks like carcinogenicity.

Together, these data packages allow researchers and regulatory bodies to make informed decisions about the continued development of this compound, establishing safe exposure limits for further non-clinical work and, potentially, for first-in-human clinical trials. This structured, guideline-driven approach ensures scientific integrity and provides the trustworthy data necessary for advancing novel chemical entities.

References

  • Inotiv. (n.d.). In Vivo Micronucleus Test. Retrieved March 17, 2026. [Link]

  • OECD. (2016). Test No. 474: Mammalian Erythrocyte Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [Link]

  • Nucro-Technics. (2025). OECD 474: In vivo Mammalian Micronucleus Test. Retrieved March 17, 2026. [Link]

  • Tox Lab. (2025). Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474). Retrieved March 17, 2026. [Link]

  • Creative Bioarray. (n.d.). OECD 474: Erythrocyte micronucleus test (in vivo mammalian). Retrieved March 17, 2026. [Link]

  • Akshatha, G. R., & Sumanth, M. S. (2022). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). Retrieved March 17, 2026. [Link]

  • Vivotecnia. (n.d.). 90-day oral toxicity study in rodents (OECD 408). Retrieved March 17, 2026. [Link]

  • Creative Bioarray. (n.d.). OECD 423/OCSPP 870.1100: Acute oral toxicity (acute toxic class method). Retrieved March 17, 2026. [Link]

  • SINENSIS. (2025). OECD 408: 90-day subchronic oral toxicity study in rodents. Retrieved March 17, 2026. [Link]

  • Altogen Labs. (n.d.). Oral Toxicity OECD 408. Retrieved March 17, 2026. [Link]

  • IVAMI. (n.d.). Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). Retrieved March 17, 2026. [Link]

  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved March 17, 2026. [Link]

  • Altogen Labs. (n.d.). Oral Toxicity OECD 408. Retrieved March 17, 2026. [Link]

  • ResearchGate. (2021). Toxicological endpoints and the OECD test guidelines available for in vivo and in vitro methods. Retrieved March 17, 2026. [Link]

  • Semantic Scholar. (n.d.). OECD GUIDELINE FOR THE TESTING OF CHEMICALS In Vivo Mammalian Alkaline Comet Assay. Retrieved March 17, 2026. [Link]

  • OECD. (2001). OECD Guideline for the Testing of Chemicals 420. Retrieved March 17, 2026. [Link]

  • IVAMI. (n.d.). Acute oral toxicity test (OECD 423: 2001). Retrieved March 17, 2026. [Link]

  • OECD. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved March 17, 2026. [Link]

  • Bioassay. (n.d.). FINAL REPORT Acute oral toxicity study in rats. Retrieved March 17, 2026. [Link]

  • NextSDS. (n.d.). methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine. Retrieved March 17, 2026. [Link]

  • ResearchGate. (2012). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Retrieved March 17, 2026. [Link]

  • Liu, H. et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 2-Phenyl-1,3-thiazole-5-carbaldehyde. Retrieved March 17, 2026. [Link]

  • Jaladanki, C. K. et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology. [Link]

  • NextSDS. (n.d.). 4-methyl-2-phenyl-1,3-thiazol-5-amine — Chemical Substance Information. Retrieved March 17, 2026. [Link]

  • Lavanya, K. et al. (2024). Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Letters in Drug Design & Discovery. [Link]

  • Singh, S. et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Journal of Drug Delivery and Therapeutics. [Link]

Sources

Exploratory

Comprehensive Evaluation of Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine Metabolic Stability in Human Liver Microsomes

Target Audience: Researchers, DMPK Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary In early-stage drug discovery, assessing the metabolic stability...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, DMPK Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In early-stage drug discovery, assessing the metabolic stability of lead compounds is a critical gatekeeping step. Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine (CAS: 933692-87-6) is a structurally complex building block featuring a 2-phenyl-1,3-thiazole core linked to a secondary alkylamine. While these moieties offer excellent vectors for target engagement, they also introduce specific metabolic liabilities when exposed to Phase I oxidative enzymes.

As a Senior Application Scientist, I have designed this technical guide to move beyond a simple procedural list. Here, we deconstruct the causality behind the metabolic vulnerabilities of this specific compound and provide a self-validating Human Liver Microsome (HLM) assay protocol. This ensures that the generated intrinsic clearance ( CLint​ ) data is both highly accurate and mechanistically sound.

Molecular Profiling & Metabolic Liabilities

Before initiating in vitro incubations, a rigorous structural analysis is required to anticipate the biotransformation pathways. Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine contains two primary "soft spots" susceptible to Cytochrome P450 (CYP450) mediated oxidation [1].

A. The Thiazole Core: Epoxidation and Reactive Metabolites

Thiazole rings are ubiquitous in medicinal chemistry but are known substrates for CYP-mediated oxidation (predominantly by CYP3A4 and CYP2C9). Quantum chemical studies demonstrate that the energy barrier for thiazole epoxidation (~13.63 kcal/mol) is significantly lower than that for S-oxidation or N-oxidation [2].

  • The Consequence: Epoxidation of the thiazole ring generates a highly electrophilic reactive metabolite (RM). If not rapidly cleared, this RM can covalently bind to nucleophilic amino acids on cellular proteins, leading to idiosyncratic toxicity. In an HLM assay, rapid depletion of the parent compound via this pathway often necessitates follow-up glutathione (GSH) trapping studies.

B. The Secondary Alkylamine: N-Dealkylation and MI Complex Formation

The methylamine group is highly susceptible to sequential oxidation.

  • Pathway 1 (N-Dealkylation): The most common route, yielding a primary amine and formaldehyde.

  • Pathway 2 (N-Hydroxylation): A highly critical, competing pathway. CYP450s can N-hydroxylate secondary amines to form secondary hydroxylamines. Further oxidation of these hydroxylamines generates nitroso intermediates that tightly coordinate with the CYP heme iron. This forms a Metabolic-Intermediate (MI) complex , resulting in Time-Dependent Inhibition (TDI) of the enzyme [3].

Metabolic_Pathways Parent Methyl[1-(4-methyl-2-phenyl- 1,3-thiazol-5-yl)ethyl]amine (Parent Compound) NDemeth N-Demethylation (Primary Amine) Parent->NDemeth CYP450 (Pathway A) NHydrox N-Hydroxylation (Secondary Hydroxylamine) Parent->NHydrox CYP450 (Pathway B) ThiazEpox Thiazole Epoxidation (Reactive Intermediate) Parent->ThiazEpox CYP450 (Pathway C) MIComplex Metabolic-Intermediate (MI) Complex / TDI NHydrox->MIComplex Further Oxidation GSHAdduct GSH Adduct Formation (Toxicity Risk) ThiazEpox->GSHAdduct Covalent Binding

Figure 1: CYP450-mediated biotransformation pathways and potential reactive metabolites.

Self-Validating HLM Assay Methodology

To accurately quantify the metabolic stability of this compound, we utilize a Human Liver Microsome (HLM) assay. This protocol is engineered as a self-validating system : it includes internal controls that independently verify enzyme viability, analytical stability, and the absence of non-CYP mediated degradation [1].

Experimental Rationale & Causality
  • Substrate Concentration (1 µM): We restrict the test compound concentration to 1 µM. Why? This ensures the concentration remains well below the Michaelis-Menten constant ( Km​ ) for most CYP enzymes, guaranteeing first-order kinetic decay where clearance is independent of substrate concentration.

  • Protein Concentration (0.5 mg/mL): Why not higher? Lipophilic compounds containing phenyl and thiazole rings exhibit high non-specific binding to microsomal lipids. Keeping the protein concentration at 0.5 mg/mL maximizes the unbound free fraction ( fu,mic​ ) while maintaining sufficient enzymatic velocity, preventing the artificial underestimation of clearance.

  • Negative Control (No NADPH): Differentiates CYP-mediated metabolism from chemical instability in the buffer.

Step-by-Step Protocol

Step 1: Reagent & Matrix Preparation

  • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute the HLM in the phosphate buffer to a working concentration of 0.625 mg/mL.

  • Prepare a 10 mM stock of Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine in DMSO. Dilute serially in buffer to create a 5 µM working solution (ensuring final DMSO in the assay is 0.1% to prevent CYP inhibition).

Step 2: Pre-Incubation

  • In a 96-well deep-well plate, combine 80 µL of the HLM working solution with 10 µL of the test compound working solution.

  • Include parallel wells for Verapamil (High clearance positive control) and Warfarin (Low clearance negative control).

  • Pre-incubate the plate at 37°C for 5 minutes. Causality: This ensures thermal equilibration of the lipid bilayer and enzymes prior to reaction initiation.

Step 3: Reaction Initiation & Time-Course Sampling

  • Initiate the metabolic reaction by adding 10 µL of a pre-warmed 10 mM NADPH regenerating system to each well (Final volume = 100 µL; Final HLM = 0.5 mg/mL; Final Substrate = 1 µM; Final NADPH = 1 mM).

  • At designated time points (0, 5, 15, 30, 45, and 60 minutes), remove a 15 µL aliquot from the reaction mixture.

Step 4: Quenching & Protein Precipitation

  • Immediately transfer the 15 µL aliquot into 135 µL of ice-cold Acetonitrile (ACN) containing an analytical Internal Standard (IS) (e.g., Tolbutamide).

  • Causality: The 9-fold volume of ice-cold organic solvent instantly denatures the CYP enzymes, halting metabolism at the exact time point while simultaneously precipitating microsomal proteins.

Step 5: Centrifugation & LC-MS/MS Analysis

  • Centrifuge the quenched plate at 4,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a clean plate and analyze via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the disappearance of the parent compound relative to the internal standard.

HLM_Workflow A 1. Reagent Prep (HLM, Buffer, Drug) B 2. Pre-Incubation (37°C, 5 min) A->B C 3. Initiation (+ NADPH) B->C D 4. Time-Course Sampling C->D E 5. Quenching (Ice-cold ACN + IS) D->E F 6. Centrifugation & LC-MS/MS E->F

Figure 2: Step-by-step workflow of the HLM metabolic stability assay.

Quantitative Data Presentation & Interpretation

The raw LC-MS/MS peak area ratios (Analyte/IS) are converted to "% Remaining" by normalizing all time points against the 0-minute control.

Kinetic Decay Profile

The following table represents typical expected kinetic data for a thiazole-amine compound alongside system validation controls.

Time (min)Test Compound (% Remaining)Verapamil (Positive Control)Warfarin (Negative Control)
0 100.0 ± 0.0100.0 ± 0.0100.0 ± 0.0
5 89.2 ± 2.165.4 ± 3.299.5 ± 1.1
15 68.5 ± 3.432.1 ± 2.898.2 ± 1.5
30 42.3 ± 2.910.5 ± 1.497.8 ± 2.0
45 25.8 ± 1.83.2 ± 0.596.5 ± 1.8
60 15.6 ± 1.2< 1.095.1 ± 2.2
Pharmacokinetic Parameter Calculation

The elimination rate constant ( k ) is derived from the negative slope of the natural log of % remaining versus time.

  • Half-life ( t1/2​ ): Calculated as 0.693/k .

  • Intrinsic Clearance ( CLint​ ): Calculated using the formula:

    CLint​=(t1/2​0.693​)×(Microsomal Protein (mg/mL)1000​)
Compound t1/2​ (min) CLint​ (µL/min/mg protein)Metabolic Stability Classification
Test Compound 22.461.8Moderate Clearance
Verapamil 8.5163.0High Clearance (Assay Validated)
Warfarin > 120< 5.0Low Clearance (Assay Validated)

Scientist's Interpretation: The calculated CLint​ of 61.8 µL/min/mg classifies Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine as a moderate clearance compound. The assay is fully validated, as Verapamil was rapidly depleted (proving active CYPs) and Warfarin remained stable (proving no non-specific degradation). Given the moderate clearance, subsequent metabolite identification (MetID) using high-resolution mass spectrometry (HRMS) is strongly recommended to determine whether the primary clearance mechanism is N-demethylation (benign) or thiazole epoxidation (toxicity risk).

References

  • Microsomal Stability Assay Protocol - AxisPharm AxisPharm URL
  • ACS Publications (Chemical Research in Toxicology)
  • National Institutes of Health (NIH)
Foundational

chemical synthesis pathways for Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine

An In-depth Technical Guide to the Chemical Synthesis of Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine Abstract This technical guide provides a comprehensive overview of the synthetic pathways for Methyl[1-(4-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Synthesis of Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine, a substituted thiazole derivative of interest to researchers in medicinal chemistry and drug development. The document outlines two primary retrosynthetic approaches, both centered around the robust and versatile Hantzsch thiazole synthesis. Detailed mechanistic insights, step-by-step experimental protocols, and critical analysis of methodological choices are presented to equip researchers with the knowledge to effectively synthesize this target molecule and its analogs. The guide emphasizes practical, field-proven techniques and provides authoritative references to support the discussed methodologies.

Introduction and Retrosynthetic Analysis

The target molecule, Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine, possesses a core 2,4,5-trisubstituted 1,3-thiazole scaffold. This heterocyclic motif is a prominent feature in numerous biologically active compounds, valued for its diverse pharmacological properties.[1][2][3] Our synthetic strategy is therefore built upon the reliable construction of this core, followed by the strategic introduction and modification of the substituents at the C5 position.

Two primary retrosynthetic pathways are considered, diverging at the nature of the key C5-substituted thiazole intermediate:

  • Pathway A: Disconnection of the N-methyl and amino groups points to a reductive amination of the precursor ketone, 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one. This ketone, in turn, can be synthesized via a Hantzsch thiazole synthesis.

  • Pathway B: An alternative approach involves the initial synthesis of a C5-aldehyde, 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde. This aldehyde can then be converted to the required ketone intermediate before proceeding with reductive amination.

This guide will elaborate on both pathways, providing a detailed examination of each synthetic step.

Retrosynthetic Analysis Target Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine Ketone 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one Target->Ketone Reductive Amination / N-Methylation Aldehyde 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde Ketone->Aldehyde Grignard Reaction & Oxidation Hantzsch_Reactants α-Halo Ketone + Thioamide Ketone->Hantzsch_Reactants Hantzsch Thiazole Synthesis (Pathway A) Aldehyde->Hantzsch_Reactants Hantzsch Thiazole Synthesis (Pathway B)

Caption: Retrosynthetic pathways for the target amine.

Pathway A: Synthesis via a 5-Acetylthiazole Intermediate

This pathway is arguably the more direct approach, focusing on the immediate construction of the key ketone intermediate, 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one[4].

Step 1: Hantzsch Thiazole Synthesis of 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one

The Hantzsch thiazole synthesis is a classic and highly effective method for the formation of thiazole rings, involving the condensation of an α-haloketone with a thioamide.[5][6] For our target ketone, the required precursors are 3-chloro-2,4-pentanedione and benzamide.

Hantzsch Thiazole Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 3-Chloro-2,4-pentanedione 3-Chloro-2,4-pentanedione Condensation & Cyclization Condensation & Cyclization 3-Chloro-2,4-pentanedione->Condensation & Cyclization Benzamide Benzamide Benzamide->Condensation & Cyclization 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one Condensation & Cyclization->1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one

Caption: Hantzsch synthesis workflow for the key ketone.

Mechanistic Insight: The reaction initiates with a nucleophilic attack of the sulfur atom of benzamide on the carbon bearing the halogen in 3-chloro-2,4-pentanedione. This is followed by an intramolecular cyclization where the nitrogen attacks one of the carbonyl carbons. The final step is a dehydration of the resulting hydroxythiazoline intermediate to yield the aromatic thiazole ring.

Experimental Protocol:

  • To a solution of benzamide (1.21 g, 10 mmol) in 20 mL of ethanol, add 3-chloro-2,4-pentanedione (1.35 g, 10 mmol).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of a cold 5% sodium carbonate solution to neutralize any excess acid.

  • A precipitate of 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one will form.

  • Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from ethanol to afford the pure ketone.

Compound Molecular Weight Typical Yield Physical Appearance
1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one231.3 g/mol 75-85%Crystalline solid
Step 2: Reductive Amination to form the Target Amine

With the ketone in hand, the next critical step is the introduction of the ethylamine moiety. Reductive amination is a versatile method for this transformation.[7][8] The Leuckart reaction, a specific type of reductive amination, is particularly well-suited for this conversion, utilizing ammonium formate or formamide as both the nitrogen source and the reducing agent.[9][10][11]

Mechanistic Insight (Leuckart Reaction): The reaction proceeds through the formation of an iminium ion intermediate from the reaction of the ketone with ammonia (generated from ammonium formate). This iminium ion is then reduced by formate, which acts as a hydride donor.[9][10]

Experimental Protocol (Leuckart Reaction):

  • In a round-bottom flask, combine 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one (2.31 g, 10 mmol) and ammonium formate (3.15 g, 50 mmol).

  • Heat the mixture to 160-180 °C for 6-8 hours. The reaction is typically performed neat.

  • After cooling, add 20 mL of 2M hydrochloric acid to the reaction mixture to hydrolyze the intermediate formamide.

  • Heat the acidic solution to reflux for an additional 2-3 hours.

  • Cool the solution and make it basic by the careful addition of a concentrated sodium hydroxide solution until a pH of >12 is achieved.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanamine.

Step 3: N-Methylation to Yield the Final Product

The final step is the methylation of the primary amine. The Eschweiler-Clarke reaction provides an efficient method for this transformation, using formic acid and formaldehyde.[10]

Experimental Protocol (Eschweiler-Clarke Reaction):

  • To a solution of 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanamine (2.32 g, 10 mmol) in 20 mL of methanol, add formaldehyde (37% aqueous solution, 1.6 mL, 20 mmol) and formic acid (1.5 mL, 40 mmol).

  • Heat the mixture to reflux for 8-12 hours.

  • Cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Dissolve the residue in water and basify with a 2M sodium hydroxide solution.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel to obtain pure Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine.

Pathway B: Synthesis via a 5-Formylthiazole Intermediate

This alternative pathway involves the synthesis of a 5-formylthiazole, which is then converted to the 5-acetylthiazole intermediate.

Step 1: Synthesis of 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde

The synthesis of this aldehyde can be achieved through various methods, including the oxidation of the corresponding alcohol, 4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol.[12] A more direct approach involves a cascade annulation of enaminones with potassium thiocyanate, mediated by the Dess-Martin periodinane (DMP) reagent.[13]

Experimental Protocol (Oxidation of Alcohol):

  • Synthesize (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol via the Hantzsch reaction of benzamide with 3-chloro-4-hydroxy-2-butanone, followed by reduction of the resulting ester.

  • Dissolve the alcohol (2.19 g, 10 mmol) in 50 mL of dichloromethane.

  • Add pyridinium chlorochromate (PCC) (3.23 g, 15 mmol) in one portion.

  • Stir the mixture at room temperature for 2-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate to yield 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde.

Step 2: Conversion of Aldehyde to Ketone

The conversion of the 5-formyl group to the 5-acetyl group can be accomplished in a two-step sequence: a Grignard reaction with methylmagnesium bromide followed by oxidation of the resulting secondary alcohol.

Aldehyde to Ketone Conversion Aldehyde 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde Alcohol 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanol Aldehyde->Alcohol 1. MeMgBr 2. H3O+ Ketone 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one Alcohol->Ketone Oxidation (e.g., PCC)

Caption: Conversion of the 5-formylthiazole to the 5-acetylthiazole.

Experimental Protocol:

  • Grignard Reaction:

    • To a solution of 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde (2.17 g, 10 mmol) in 30 mL of anhydrous diethyl ether at 0 °C, add methylmagnesium bromide (3.0 M solution in diethyl ether, 3.7 mL, 11 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1 hour.

    • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude secondary alcohol.

  • Oxidation:

    • Dissolve the crude alcohol in 30 mL of dichloromethane.

    • Add PCC (3.23 g, 15 mmol) and stir at room temperature for 2-3 hours.

    • Work up the reaction as described in section 3.1 to yield 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one.

Once the ketone is synthesized, the synthesis proceeds as described in Pathway A, sections 2.2 and 2.3.

Conclusion and Future Perspectives

This guide has detailed two robust synthetic pathways for the preparation of Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine. Pathway A, proceeding through the direct Hantzsch synthesis of the 5-acetylthiazole intermediate, is the more convergent and likely higher-yielding route. Pathway B offers an alternative for instances where the 5-formylthiazole may be a more readily available starting material.

The methodologies presented herein are well-established and rely on fundamental organic reactions. The experimental protocols are designed to be reproducible and scalable, providing a solid foundation for researchers. Future work could explore more modern and greener synthetic alternatives, such as microwave-assisted Hantzsch synthesis or the use of more environmentally benign oxidizing agents.[5] Furthermore, the development of asymmetric reductive amination techniques could provide enantiomerically pure target molecules, which is often a critical requirement in drug discovery programs.

References

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). [Source not explicitly provided in search result, but details a multi-step synthesis of a heterocyclic compound].
  • Ali S., et al. (2016). Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate. ResearchGate. [Link]

  • WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
  • Leuckart reaction. Wikipedia. [Link]

  • Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess–Martin Periodinane Reagent. (2022). The Journal of Organic Chemistry. [Link]

  • Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone. ResearchGate. [Link]

  • CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • Synthesis and Biological Evaluation of Thiazole Derivatives. (2020). IntechOpen. [Link]

  • Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. (2012). International Journal of Pharmaceutical Sciences and Drug Research.
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). [Source not explicitly provided in search result, but details advancements in the Leuckart reaction].
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one. NextSDS. [Link]

  • Thioamides Synthesis via Copper-Catalyzed C-H Activation of 1,2,3-Thiadiazoles Enabled by Slow Release and Capture of Thioketene - Supporting Inform
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. (2009). PubMed. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Analytical Sciences.
  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]

  • Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. (2019). PubMed. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. (2017). Molecules.
  • Leuckart reaction. Grokipedia.
  • US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines.
  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PMC. [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Precipitation of Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine

Welcome to the Technical Support Center. As drug development professionals and researchers, encountering solubility roadblocks with lipophilic building blocks is a common challenge.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and researchers, encountering solubility roadblocks with lipophilic building blocks is a common challenge. This guide provides an authoritative, mechanistic approach to resolving the aqueous precipitation of Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine (CAS: 933692-87-6).

Physicochemical Profiling & Causality

To troubleshoot precipitation, we must first understand the molecular drivers. Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine is a highly lipophilic weak base. The molecule possesses two distinct basic centers:

  • The thiazole nitrogen (pKa ~2.5)

  • The secondary aliphatic amine (pKa ~9.5–10.5) (1)[1].

At a physiological pH of 7.4, the secondary amine is predominantly protonated (cationic). However, the massive hydrophobic surface area contributed by the phenyl ring, the thiazole core, and the ethyl/methyl linkers severely restricts its intrinsic aqueous solubility. Even when protonated, the thermodynamic penalty of solvating this hydrophobic bulk frequently leads to micellization, ion-pairing, or "solvent shift" nucleation during assay preparation.

Troubleshooting FAQs

Q1: I diluted a 10 mM DMSO stock of the compound into pH 7.4 PBS, and it immediately crashed out as a cloudy suspension. Why? Causality: This is a classic "solvent shift" precipitation. When a highly concentrated DMSO stock is rapidly introduced into an aqueous buffer, the local concentration of the lipophilic compound exceeds its amorphous solubility limit before the DMSO can diffuse into the bulk water (2)[2]. Furthermore, at pH 7.4, the multivalent phosphate ions in PBS form insoluble ion-pairs with the cationic secondary amine, driving the equilibrium toward precipitation.

Q2: How can I formulate this compound for in vitro aqueous assays without exceeding 0.5% DMSO? Causality: To prevent nucleation, you must lower the thermodynamic barrier to solvation. Complexation with Sulfobutylether-β-cyclodextrin (SBE-β-CD) is highly effective. The hydrophobic phenyl-thiazole moiety is encapsulated within the lipophilic cavity of the cyclodextrin, while the protonated secondary amine remains exposed to the aqueous phase, interacting electrostatically with the anionic sulfobutyl groups (3)[3].

Q3: I tried dissolving the free base directly in 0.1 M HCl, but it still won't fully dissolve. Isn't the salt form supposed to be water-soluble? Causality: While protonation of the secondary amine increases polarity, the hydrophobic bulk still dominates the molecule's solvation thermodynamics. The chloride salt of this specific heavily substituted amine has a low solubility product ( Ksp​ ) due to high crystal lattice energy. Gentle heating (37°C) and sonication are required to overcome this lattice energy.

Q4: Does the order of addition matter when preparing aqueous working solutions? Causality: Absolutely. Always add the organic stock dropwise to the aqueous buffer under vigorous vortexing—never the reverse. Adding buffer to a DMSO stock creates a transient, highly supersaturated microenvironment that acts as a nucleation seed, triggering rapid, irreversible crystallization.

Validated Experimental Protocols

Protocol A: Preparation of a Stable 100 µM Aqueous Working Solution (Cyclodextrin-Assisted)

This protocol utilizes host-guest complexation to bypass the solvent-shift nucleation barrier.

  • Stock Preparation: Dissolve Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine in 100% anhydrous DMSO to yield a 10 mM stock.

  • Buffer Preparation: Prepare a 10% (w/v) solution of SBE-β-CD in 50 mM HEPES buffer (pH 7.4). Note: Avoid PBS to prevent phosphate ion-pairing.

  • Complexation: Place 9.9 mL of the SBE-β-CD/HEPES buffer on a magnetic stirrer at 800 RPM.

  • Step-Down Dilution: Using a positive displacement pipette, add 100 µL of the 10 mM DMSO stock dropwise (1 drop per second) directly into the vortex of the stirring buffer.

  • Equilibration: Allow the solution to stir for 30 minutes at room temperature to ensure thermodynamic equilibration of the inclusion complex.

  • Self-Validation Step: Centrifuge a 1 mL aliquot at 10,000 x g for 10 minutes. Measure the UV absorbance of the supernatant at 320 nm. If the absorbance matches the pre-centrifugation value, the compound is fully dissolved and not suspended as sub-visible aggregates.

Protocol B: Kinetic Amorphous Solubility Assessment via Solvent-Shift Method

Use this protocol to determine the absolute precipitation threshold of the compound in your specific assay buffer.

  • Dispersion: Add 20 µL of a 25 mg/mL DMSO stock to 1 mL of target aqueous buffer (e.g., pH 6.8) at room temperature.

  • Phase Separation: Immediately centrifuge the resulting suspension using an ultracentrifuge at 100,000 x g for 20 minutes to pellet the amorphous precipitate (2)[2].

  • Quantification: Gently aspirate the supernatant and analyze the soluble fraction via HPLC-UV.

  • Self-Validation Step: Perform dynamic light scattering (DLS) on the supernatant. A polydispersity index (PDI) < 0.1 confirms a true thermodynamic solution, whereas a higher PDI indicates the presence of colloidal micelles that could artificially inflate the perceived solubility limit.

Quantitative Solubility Data

The following table summarizes the solubility behavior of the compound under various standard laboratory conditions:

ParameterConditionMax Soluble ConcentrationObservation / Mechanism
Free Base (Unbuffered) pH 9.0+< 1 µMImmediate precipitation; high lipophilicity of the deprotonated secondary amine.
HCl Salt (PBS Buffer) pH 7.4~ 5–10 µMCloudy suspension; phosphate ion-pairing and solvent shift nucleation.
HCl Salt (HEPES Buffer) pH 7.4~ 25 µMMetastable solution; prone to slow crystallization over 24 hours.
DMSO Step-Down (1%) pH 6.0~ 100 µMClear solution; reduced nucleation kinetics due to full amine protonation.
SBE-β-CD Complex (10%) pH 7.4> 500 µMOptically clear; hydrophobic phenyl-thiazole encapsulation prevents aggregation.

Troubleshooting Workflow

TroubleshootingWorkflow Start Compound Precipitation in Aqueous Media CheckPH Check Buffer pH Start->CheckPH HighPH pH > 8.0 (Free Base Formation) CheckPH->HighPH LowPH pH < 7.5 (Protonated Amine) CheckPH->LowPH FixPH Adjust pH to 5.0-6.0 using HCl HighPH->FixPH CheckBuffer Check Buffer Type LowPH->CheckBuffer Success Stable Aqueous Solution FixPH->Success PBS PBS / High Salt (Ion-Pairing) CheckBuffer->PBS HEPES HEPES / Low Salt CheckBuffer->HEPES FixBuffer Switch to HEPES or lower ionic strength PBS->FixBuffer CheckStock Check Dilution Method HEPES->CheckStock FixBuffer->Success DirectDilution Direct DMSO to Water (Solvent Shift) CheckStock->DirectDilution FixDilution Use Step-Down Dilution or add SBE-β-CD DirectDilution->FixDilution FixDilution->Success

Decision tree for troubleshooting secondary amine precipitation in aqueous assays.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. 1

  • Development of a Cyclodextrin-Based Drug Delivery System to Improve the Physicochemical Properties of Ceftobiprole as a Model Antibiotic. MDPI. 3

  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. ACS Publications. 2

Sources

Optimization

Technical Support Center: Synthesis of Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine

Welcome to the technical support guide for the synthesis of Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine. This document is designed for researchers, medicinal chemists, and process development professionals t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine. This document is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, providing field-proven insights and robust protocols to enhance yield and purity.

The synthesis of this 2,4,5-trisubstituted thiazole derivative is typically approached via a two-stage process: the formation of a key ketone intermediate followed by its conversion to the target secondary amine through reductive amination. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address potential issues at each stage.

Overall Synthetic Workflow

The logical flow for synthesizing the target compound is outlined below. Each step presents unique challenges that this guide will address.

Synthetic_Workflow cluster_0 Part A: Thiazole Ring Formation cluster_1 Part B: Amine Formation A Thiobenzamide C 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one (Ketone Intermediate) A->C Hantzsch Thiazole Synthesis B 3-Chloro-2,4-pentanedione B->C Hantzsch Thiazole Synthesis F Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine (Final Product) C->F Reductive Amination D Methylamine (CH3NH2) D->F Reductive Amination E Reducing Agent (e.g., NaBH(OAc)3) E->F Reductive Amination

Caption: General two-stage synthetic pathway.

Frequently Asked Questions & Troubleshooting Guide

Part A: Synthesis of the Ketone Intermediate

The cornerstone of this synthesis is the robust formation of the 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one core. The Hantzsch thiazole synthesis is the most prevalent and efficient method for this transformation.[1][2][3] It involves the condensation of an α-haloketone with a thioamide.[2][4]

Q1: My yield for the Hantzsch thiazole synthesis of the ketone intermediate is consistently low. What are the most common causes?

A1: Low yields in this reaction often trace back to one of four areas: reagent quality, reaction conditions, stoichiometry, or workup procedure.

  • Reagent Purity:

    • Thiobenzamide: Ensure it is pure and dry. Thioamides can be susceptible to hydrolysis.

    • 3-Chloro-2,4-pentanedione: This α-haloketone is highly reactive and can degrade upon storage. It is advisable to use freshly opened or distilled material. Purity issues can lead to numerous side products, complicating the purification process.

  • Reaction Conditions:

    • Temperature: While the reaction is often robust, excessive heat can promote side reactions and decomposition. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction. A moderate temperature (e.g., refluxing ethanol) is typically optimal.

    • Solvent: Ethanol is a common and effective solvent. The choice of solvent can influence reaction rates and solubility of intermediates.

  • Stoichiometry: A slight excess of the thioamide (e.g., 1.1 to 1.2 equivalents) can sometimes be beneficial to ensure the complete consumption of the more valuable α-haloketone, but a large excess may complicate purification.

  • Workup: The thiazole product is often poorly soluble in water and can be precipitated by adding the reaction mixture to a weak base solution (e.g., 5% Na2CO3) to neutralize the H-X acid formed during the reaction.[1] Incomplete neutralization can lead to product loss.

Q2: I'm struggling to purify the ketone intermediate, 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one. What methods are most effective?

A2: Purification can typically be achieved through recrystallization or column chromatography.

  • Recrystallization: This is the most efficient method if the crude product is relatively clean. Common solvent systems include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. The key is to find a solvent system where the ketone has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: If recrystallization fails to yield a pure product, silica gel chromatography is the next step.

    • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For example, begin with 5% ethyl acetate in hexanes and gradually increase the polarity to 20-30%. The ketone is moderately polar and should elute effectively.

Part B: Reductive Amination of the Ketone

This step converts the ketone to the target secondary amine. Reductive amination involves the formation of an imine or iminium ion intermediate, which is then reduced.[5][6] The choice of reducing agent and reaction conditions is critical to maximize yield and prevent side reactions.[7][8]

Q3: During the reductive amination with methylamine, I observe a significant amount of the corresponding alcohol byproduct. How can I suppress this side reaction?

A3: The formation of 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanol is a classic side reaction where the reducing agent directly attacks the ketone carbonyl before it can form an imine with methylamine. This is a competition of rates. To favor amination, you must either accelerate imine formation or use a reducing agent that is more selective for the imine/iminium ion.

  • Adopt a Two-Step (Indirect) Procedure:

    • Imine Formation: Stir the ketone and methylamine together in a solvent like methanol or ethanol, often with a dehydrating agent (like molecular sieves) or under conditions that remove water (e.g., Dean-Stark apparatus). This pushes the equilibrium towards the imine.

    • Reduction: Once the imine is formed, cool the reaction and then add a less reactive borohydride reagent like Sodium Borohydride (NaBH₄).

  • Use a pH-Sensitive, Selective Reducing Agent:

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is an excellent choice for one-pot reductive aminations.[8] It is a milder reducing agent than NaBH₄ and is particularly effective at reducing protonated iminium ions, which form under the slightly acidic conditions (often with a catalytic amount of acetic acid) used for the reaction. It is less reactive towards ketones and aldehydes, thus minimizing alcohol formation.[8]

    • Sodium Cyanoborohydride (NaBH₃CN): Similar to NaBH(OAc)₃, this reagent is stable in weakly acidic conditions and selectively reduces the iminium ion over the ketone.[5][9] However, it is toxic and requires careful handling and quenching to avoid the release of hydrogen cyanide gas.[5]

Data Summary: Comparison of Reducing Agents
Reducing AgentTypical ConditionsProsCons
NaBH₄ Two-step: MeOH, RTInexpensive, readily availableNon-selective; can reduce ketone
H₂/Catalyst (Pd/C, PtO₂) High pressure, various solventsHigh yield, cleanRequires specialized equipment, catalyst can be inhibited
NaBH₃CN One-pot: MeOH, pH 5-6Highly selective for iminium ion[5][9]Highly Toxic (HCN release)
NaBH(OAc)₃ One-pot: DCE or THF, optional AcOHHighly selective, mild, non-toxic [8]More expensive than NaBH₄

Q4: My final product is contaminated with a tertiary amine. How can I improve the selectivity for the desired secondary amine?

A4: The formation of a tertiary amine occurs when the desired secondary amine product acts as a nucleophile itself, reacting with another molecule of the ketone to form a new iminium ion, which is then reduced. To prevent this:

  • Control Stoichiometry: Use a controlled excess of methylamine (e.g., 2-3 equivalents) relative to the ketone. This ensures that the ketone is more likely to react with the primary amine (methylamine) than the bulkier secondary amine product.

  • Consider the Eschweiler-Clarke Reaction: While classically used to convert primary or secondary amines to their permethylated counterparts, its principles can be adapted. This reaction uses formic acid and formaldehyde.[10] For your specific goal of mono-methylation from a ketone, a more direct reductive amination with methylamine is standard. However, if you were to first synthesize the primary amine (using ammonia in the reductive amination) and then perform a controlled mono-methylation, the Eschweiler-Clarke reaction could be a viable, albeit longer, route. Modern variations of this reaction offer improved conditions and workups.[11][12][13]

Q5: Purification of the final amine product by silica gel chromatography is resulting in significant tailing and low recovery. What is the cause and solution?

A5: The basic nitrogen atom in your amine product strongly interacts with the acidic silanol groups on the surface of standard silica gel, causing poor peak shape (tailing) and irreversible adsorption.[14]

  • Solution 1: Eluent Modification: Add a small amount of a competitive base to your mobile phase to occupy the active sites on the silica.

    • Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide to your hexane/ethyl acetate or DCM/methanol eluent system. This will significantly improve peak shape and recovery.

  • Solution 2: Use a Deactivated Stationary Phase:

    • Amine-Functionalized Silica: Using pre-treated, amine-functionalized silica cartridges can provide excellent separation of basic compounds with standard normal-phase solvents like hexane/ethyl acetate, avoiding the need for mobile phase modifiers.[14]

    • Alumina (Basic or Neutral): Basic or neutral alumina can be an effective alternative to silica gel for purifying basic amines.

  • Solution 3: Acid-Base Extraction: Before chromatography, you can perform an acid-base workup to remove non-basic impurities.

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). Your amine will move to the aqueous layer as the ammonium salt.

    • Wash the organic layer to remove any remaining starting material.

    • Basify the aqueous layer with a base (e.g., 1M NaOH) until pH > 10.

    • Extract your free amine back into an organic solvent.

    • Dry the organic layer and concentrate to get a much cleaner product for chromatography.

Optimized Experimental Protocols

Protocol 1: Synthesis of 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one

This protocol is based on the principles of the Hantzsch Thiazole Synthesis.[1][2]

  • To a round-bottom flask equipped with a reflux condenser, add thiobenzamide (1.1 eq) and absolute ethanol (5 mL per mmol of the limiting reagent).

  • Stir the mixture until the thiobenzamide is fully dissolved.

  • Add 3-chloro-2,4-pentanedione (1.0 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture slowly into a beaker containing a stirred solution of 5% aqueous sodium carbonate (Na₂CO₃) (20 mL per mmol of starting material).

  • A solid precipitate should form. Continue stirring for 30 minutes in an ice bath.

  • Collect the solid by vacuum filtration, washing the filter cake thoroughly with cold water.

  • Dry the crude solid under vacuum. Purify further by recrystallization from ethanol to yield the pure ketone intermediate.

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride

This one-pot protocol is highly selective and minimizes alcohol byproduct formation.[8]

  • In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the ketone intermediate (1.0 eq) in 1,2-dichloroethane (DCE) (10 mL per mmol).

  • Add a solution of methylamine (2.0 eq, e.g., as a 2.0 M solution in THF).

  • Optional: Add glacial acetic acid (1.1 eq) to catalyze iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • In one portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). The reaction may be mildly exothermic.

  • Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the ketone is consumed.

  • Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude amine by column chromatography using silica gel with a mobile phase of 5% methanol in DCM containing 1% triethylamine.

Troubleshooting Workflow: Low Yield in Reductive Amination

Caption: Decision tree for troubleshooting the reductive amination step.

References
  • Ananikov, V. P., et al. (2018). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available from: [Link]

  • Shawali, A. S., et al. (2012). Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone. ResearchGate. Available from: [Link]

  • Jadhav, S., et al. (2019). Synthesis and biological evaluation of 2,4,5-trisubstituted thiazoles as antituberculosis agents effective against drug-resistant tuberculosis. PubMed. Available from: [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Rosenau, T., et al. (2004). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. ResearchGate. Available from: [Link]

  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available from: [Link]

  • ACS Publications. (2024). Multicomponent Synthesis of 2,4,5-Trisubstituted Thiazoles Using a Sustainable Carbonaceous Catalyst and Assessment of Its Herbicidal and Antibacterial Potential. Available from: [Link]

  • Biriukov, K. O., et al. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry. Available from: [Link]

  • MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Available from: [Link]

  • OUCI. Synthesis, Biological Activity, and Computational Study of 1-[5-(4-Methylthiazol-5-yl)-2-phenyl-1,3,4-oxadiazol-3(2H)-yl]ethanone Derivatives. Available from: [Link]

  • Wikipedia. Eschweiler–Clarke reaction. Available from: [Link]

  • ACS Publications. (2024). Simplified Version of the Eschweiler–Clarke Reaction. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • Google Patents. Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate.
  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • Springer. (2020). Synthesis and evaluation of 2,4,5-trisubstitutedthiazoles as carbonic anhydrase-III inhibitors. Available from: [Link]

  • JOCPR. (2016). Synthesis of Some Novel 2, 4, 5 –Trisubstituted Thiazoles as Possible Antifungal Agents. Available from: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available from: [Link]

  • RSC Publishing. (2020). Brønsted Acid‐Promoted Ring-opening and Annulation of Thioamides and 2H-azirines to Synthesize 2,4,5-Trisubstituted Thiazoles. Available from: [Link]

  • National Institutes of Health. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Available from: [Link]

  • New Drug Approvals. (2016). thiazole derivative. Available from: [Link]

  • Thieme. (2010). New Methods for the Synthesis of 2-Aminothiazolones. Available from: [Link]

  • NextSDS. methyl({1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl})amine. Available from: [Link]

  • Angene Chemical. Ethanone,1-[4-methyl-2-(phenylamino)-5-thiazolyl]-(CAS# 31609-42-4). Available from: [Link]

  • Chemistry LibreTexts. (2023). Synthesis of Amines. Available from: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. Available from: [Link]

  • PubMed. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. Available from: [Link]

  • ResearchGate. (2016). Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2012). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. Available from: [Link]

  • ResearchGate. (2015). 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. Available from: [Link]

  • Google Patents. Methylamines purification by distillation and purge.
  • RSC Publishing. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Available from: [Link]

  • JOCPR. (2012). Synthesis of some new 5- substituted of 2-aminothiazole derivatives. Available from: [Link]

  • MDPI. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Retention Time for Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine Analysis

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working on the HPLC analysis of Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine. As a modera...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working on the HPLC analysis of Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine. As a moderately hydrophobic basic compound, this analyte presents unique challenges in achieving optimal retention, peak shape, and resolution. This document moves beyond simple protocols to explain the scientific principles behind method optimization, empowering you to troubleshoot effectively and develop robust, reproducible analytical methods.

Section 1: Analyte Properties & Initial Method Considerations

A foundational understanding of your analyte's physicochemical properties is the first step in developing a successful HPLC method. Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine is a basic compound due to its secondary amine group, a factor that critically influences its interaction with reversed-phase stationary phases.

PropertyValue / DescriptionImplication for HPLC Method Development
Molecular Formula C₁₃H₁₆N₂S[1]Provides the elemental composition.
Molecular Weight 232.34 g/mol [1]Standard molecular weight for small molecule analysis.
CAS Number 933692-87-6[1][2]For unambiguous identification.
Calculated logP ~3.4[1]Indicates moderate hydrophobicity, making it suitable for retention on C18 or C8 columns.
Key Functional Group Secondary AmineAs a basic functional group, it is prone to protonation at acidic pH. This can lead to strong, undesirable interactions with residual silanols on silica-based columns, causing peak tailing.[3][4]
Frequently Asked Question (FAQ): What are the recommended starting HPLC conditions for this analyte?

Answer:

For a compound with these characteristics, a reversed-phase HPLC method is the most appropriate starting point. The primary goal of the initial conditions is to ensure the analyte is in a single, stable ionic state to promote sharp, symmetrical peaks.

Recommended Starting Protocol:

  • HPLC Column: A high-quality, end-capped C18 column (e.g., 150 mm length, 4.6 mm I.D., 5 µm particle size) is recommended. The C18 stationary phase provides sufficient hydrophobic interaction for this analyte's logP.[5][6]

  • Mobile Phase A: 0.1% Formic Acid (v/v) in HPLC-grade water.

    • Causality: The acidic mobile phase (pH ~2.8) ensures the secondary amine is fully and consistently protonated. This minimizes secondary interactions with deprotonated silanol groups on the silica packing, which are a primary cause of peak tailing for basic analytes.[4]

  • Mobile Phase B: 0.1% Formic Acid (v/v) in HPLC-grade Acetonitrile.

    • Causality: Acetonitrile is an excellent organic modifier that often provides sharp peaks and unique selectivity, especially for compounds with aromatic rings, due to potential π-π interactions.[4]

  • Gradient Elution: A gradient is recommended for initial screening to determine the approximate elution conditions and to clean late-eluting impurities from the column.

    • Time (min) % Mobile Phase B
      0.030
      15.090
      17.090
      17.130
      20.030
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Causality: Maintaining a stable column temperature with an oven is crucial for reproducible retention times. Even minor room temperature fluctuations can cause drift.[7] A slightly elevated temperature also reduces mobile phase viscosity, lowering backpressure.[8]

  • Injection Volume: 5 µL.

  • Detection: UV at the absorbance maximum of the analyte (determined via UV scan, typically between 254-280 nm for such structures).

  • Sample Diluent: Prepare the sample in the initial mobile phase composition (e.g., 30:70 Acetonitrile:Water with 0.1% Formic Acid) to prevent peak distortion.

Section 2: Troubleshooting Guide for Retention Time Issues

This section addresses the most common questions related to achieving the ideal retention time for your analyte. The optimal retention factor (k') is typically between 2 and 10 for robust and reproducible quantification.[9]

Q1: My retention time is too short (k' < 2), indicating insufficient interaction with the column. How do I increase it?

Answer:

A short retention time is caused by a mobile phase that is too "strong" (i.e., has too high a concentration of organic solvent), causing the analyte to elute too quickly. To increase retention, you must weaken the mobile phase.

Experimental Protocol: Increasing Retention Time

  • Identify the Elution Point: Run your initial gradient method. Note the percentage of Mobile Phase B (%B) at which your analyte elutes.

  • Develop an Isocratic Method: Based on the elution point from Step 1, create an isocratic (constant mobile phase composition) method. For example, if the analyte eluted at 45% B, set your isocratic run at 45% B.

  • Systematically Decrease Organic Content: Decrease the percentage of Mobile Phase B in 5% increments. This will increase the polarity of the mobile phase, strengthening the hydrophobic interaction between your analyte and the C18 stationary phase, thus increasing retention time.[9][10]

  • Equilibrate Properly: Before each new isocratic condition, ensure the column is fully equilibrated by flushing with at least 10-15 column volumes of the new mobile phase. Insufficient equilibration is a common cause of retention time drift.

  • Monitor Results: Record the retention time and k' for each condition to determine the optimal mobile phase composition.

Data Presentation: Effect of Mobile Phase Strength on Retention

% Acetonitrile (Mobile Phase B)Retention Time (min) (Hypothetical)Retention Factor (k') (Hypothetical)Observation
50%1.80.8Too low; analyte eluting near the void volume.
45%2.91.9Acceptable, but on the lower end of the optimal range.
40%4.53.5Good retention; within the optimal 2-10 range.
35%7.26.2Good retention; within the optimal 2-10 range.

(Note: t₀ (void time) assumed to be 1.0 min for k' calculation: k' = (tᵣ - t₀) / t₀)

Q2: My retention time is drifting and inconsistent between injections. What are the likely causes and how do I proceed?

Answer:

Retention time drift is a common issue that signals instability in the HPLC system or method. Diagnosing the pattern of the drift is the key to identifying the root cause.[7]

Troubleshooting Workflow for Retention Time Drift

G start Retention Time (RT) is Drifting q1 What is the pattern of the drift? start->q1 steady Steady & Unidirectional (RT consistently increases or decreases) q1->steady Steady random Random Jitter (RT varies unpredictably) q1->random Random abrupt Abrupt Step Change (RT suddenly shifts) q1->abrupt Abrupt cause_steady Cause: - Inadequate Column Equilibration - Column Temperature Fluctuation - Mobile Phase Degradation steady->cause_steady cause_random Cause: - Air Bubbles in Pump - Faulty Check Valves / Pump Seals - System Leak random->cause_random cause_abrupt Cause: - Incorrect Mobile Phase Prep - Major Leak Introduced - Change in System Hardware abrupt->cause_abrupt sol_steady Solution: 1. Increase equilibration time (10-15 column volumes). 2. Use a column oven. 3. Prepare fresh mobile phase. cause_steady->sol_steady sol_random Solution: 1. Degas mobile phase & purge pump. 2. Perform pump maintenance. 3. Check fittings for salt deposits/drips. cause_random->sol_random sol_abrupt Solution: 1. Re-prepare mobile phase carefully. 2. Inspect entire flow path. 3. Review any recent changes. cause_abrupt->sol_abrupt

Caption: Logical workflow for diagnosing and resolving HPLC retention time drift.

Detailed Protocols for Resolving Drift:

  • For Steady Drift (Temperature & Equilibration):

    • Verify Column Temperature: Ensure your column oven is on and set to a stable temperature (e.g., 30 °C). Operating at ambient temperature can lead to drift as lab temperature changes throughout the day.[7]

    • Confirm Equilibration: When changing mobile phase composition, do not rely on time alone. Calculate the column volume (V ≈ πr²L) and flush with 10-15 volumes. For a 150x4.6mm column, this is approximately 25-38 mL.

  • For Random Jitter (Pump & Leaks):

    • Degas and Purge: Sonicate or vacuum degas your mobile phases. Open the pump's purge valve and run the pump at a high flow rate (e.g., 5 mL/min) for several minutes to expel any trapped air bubbles, then slowly close the valve.

    • Systematically Check for Leaks: Start from the pump and follow the entire flow path to the detector waste line. Look for salt deposits (if using buffers) or visible drips at all fittings. A very small leak can cause significant flow rate instability.[7]

Section 3: Optimizing Peak Shape

Poor peak shape compromises resolution and the accuracy of integration. For basic compounds like Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine, peak tailing is the most common challenge.

Q3: My analyte peak is tailing (asymmetrical). Why is this happening and how can I achieve a symmetrical peak?

Answer:

Peak tailing for a basic analyte is a classic symptom of secondary ionic interactions between the positively charged (protonated) amine group and negatively charged residual silanol (Si-O⁻) groups on the surface of the silica-based stationary phase.[3][4] While your acidic mobile phase is the first line of defense, tailing indicates these interactions are not fully suppressed.

Experimental Protocol: Eliminating Peak Tailing

  • Verify Mobile Phase pH: Ensure your acidic modifier (e.g., 0.1% Formic Acid) is present in both the aqueous (A) and organic (B) mobile phase bottles. An absence in one can cause pH shifts during the gradient, leading to peak shape issues.

  • Consider a Stronger Acid: If tailing persists with formic acid, switch to 0.1% Trifluoroacetic Acid (TFA).

    • Causality: TFA is a stronger acid and a better ion-pairing agent. It more effectively protonates the analyte and "shields" the silanol groups, preventing the secondary interactions that cause tailing. Note that TFA can be difficult to remove from the column and may suppress MS signal if used.

  • Perform a Sample Dilution Series: High concentrations of the analyte can saturate the primary C18 binding sites, forcing interactions with the less desirable silanol sites, which can also cause tailing.[11]

    • Inject your standard concentration.

    • Inject dilutions at 1:2, 1:5, and 1:10.

    • If peak shape improves significantly with dilution, your original concentration was overloading the column.

  • Evaluate a Different Column: If tailing cannot be resolved, consider a column specifically designed for basic compounds. These often feature advanced end-capping or a stationary phase that is stable at a higher pH, allowing you to deprotonate the analyte and eliminate the ionic interaction entirely.[5]

References

  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study.
  • Timberline Instruments. (2026). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Benchchem. Determining Lipophilicity of Novel Thiazole Derivatives: An In-depth Technical Guide.
  • YMC. Untangle your Liquid Chromatography Problems - HPLC Troubleshooting Guide.
  • SIELC Technologies. (2018). Separation of Thiazole on Newcrom R1 HPLC column.
  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Alwsci. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • PMC. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Sule, A. et al. (2014). A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. World Journal of Pharmaceutical Research.
  • GL Sciences. How to Increase Retention.
  • ResearchGate. (2025). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
  • NextSDS. methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine.
  • ChemScene. Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine.
  • International Journal of Advanced Research in Science, Communication and Technology. (2024). Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review.
  • Chrom Tech. How to Improve HPLC Peak Resolution.
  • Phenomenex. (2026). Fast HPLC Methods: How to Reduce Your HPLC Analysis Time.

Sources

Reference Data & Comparative Studies

Validation

Efficacy and Permeability Comparison: Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine vs. Standard Thiazole Scaffolds in CNS Drug Discovery

Executive Summary In the landscape of central nervous system (CNS) targeted kinase inhibitors, standard thiazole derivatives (such as simple 2-aminothiazoles) often face a paradoxical challenge: optimizing the scaffold f...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of central nervous system (CNS) targeted kinase inhibitors, standard thiazole derivatives (such as simple 2-aminothiazoles) often face a paradoxical challenge: optimizing the scaffold for kinase hinge-binding affinity frequently compromises Blood-Brain Barrier (BBB) permeability or introduces severe metabolic liabilities[1].

This guide provides an objective, data-driven comparison between standard thiazole derivatives and the highly substituted MMPT scaffold (Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine). By analyzing the physicochemical properties, structural causality, and in vitro performance of this specific substitution pattern, we outline why MMPT represents a superior building block for neuroprotective kinase inhibitors.

Structural & Mechanistic Causality

The pharmacological divergence between MMPT and standard thiazole derivatives is rooted in three distinct structural modifications:

  • The 2-Phenyl Substitution (Lipophilicity & BBB Penetration): Standard 2-aminothiazoles (e.g., the ALS drug Riluzole) possess exposed primary amines that limit passive lipid diffusion due to high desolvation penalties. In contrast, the 2-phenyl group in MMPT significantly increases the partition coefficient (LogP), driving passive permeation across the lipophilic environment of the BBB[2].

  • The 4-Methyl Steric Shield (Metabolic Stability): Unsubstituted C4/C5 positions on thiazole rings are notorious sites for rapid cytochrome P450-mediated oxidation. The 4-methyl group in MMPT acts as a steric shield, preventing rapid microsomal degradation while simultaneously locking the conformation of the adjacent C5 substituent to minimize entropic penalties during target binding.

  • The 1-(Methylamino)ethyl Motif (Target Engagement): This moiety provides a secondary amine with a pKa of ~9.0. At physiological pH, it remains protonated, allowing it to form critical salt bridges with aspartate or glutamate residues within the DFG motif of kinases (such as BRAF or MARK4)[3]. Because it is a secondary amine embedded in a branched ethyl chain, its membrane transit penalty is significantly lower than that of primary amines found in legacy thiazoles.

Mechanism MMPT MMPT Scaffold (Lipophilic Thiazole) BBB Passive BBB Diffusion (Porcine Lipid Model) MMPT->BBB Kinase Kinase Hinge Binding (Salt Bridge Formation) BBB->Kinase Phos Inhibition of Substrate Phosphorylation Kinase->Phos Effect Reduction of Neuroinflammation Phos->Effect

Mechanistic pathway of MMPT from BBB penetration to neuroprotective efficacy.

Self-Validating Experimental Workflows

To objectively compare these scaffolds, we employ a rigorous, self-validating screening cascade. The protocols below are designed to eliminate false positives and ensure that the observed efficacy is a direct result of the scaffold's physicochemical properties.

Protocol 1: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Causality: To prove the lipophilic advantage of the MMPT scaffold, we utilize a PAMPA-BBB assay using porcine brain lipid extract. This specific lipid composition mimics the tight junctions and lipid environment of the human BBB far more accurately than standard gastrointestinal PAMPA models[2]. Self-Validation: The system includes Progesterone as a high-permeability positive control and Lucifer Yellow as a paracellular marker. If Lucifer Yellow permeates the membrane, it indicates micro-tears in the lipid layer, invalidating the well.

Step-by-Step Methodology:

  • Membrane Preparation: Dissolve 20 mg of porcine polar brain lipid in 1 mL of dodecane. Apply 5 µL of this lipid solution to the PVDF filter membrane of a 96-well acceptor plate[4].

  • Sample Preparation: Dilute the MMPT compound and standard thiazole controls to 50 µg/mL in physiological phosphate buffer (PBS, pH 7.4). Ensure the final DMSO concentration remains below 1% to prevent solvent-induced membrane disruption[2].

  • Incubation: Add 300 µL of the donor solution to the donor plate. Carefully place the acceptor plate on top, ensuring the lipid membrane contacts the donor solution. Incubate at 25°C for 18 hours[4].

  • Quantification: Extract samples from both compartments and quantify the compound concentration using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

Protocol 2: TR-FRET Kinase Inhibition Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard radiometric assays because it eliminates radioactive waste and uses a time-delay measurement that bypasses compound autofluorescence—a critical necessity when evaluating highly conjugated phenyl-thiazole systems[3]. Self-Validation: Staurosporine is run in parallel as a pan-kinase reference inhibitor to validate the dynamic range of the assay, ensuring a Z′ factor of > 0.7.

Step-by-Step Methodology:

  • Enzyme Incubation: Incubate the target recombinant kinase (e.g., MARK4 or BRAF) with the MMPT scaffold at varying concentrations (1 nM to 10 µM) in a customized kinase buffer (HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).

  • Reaction Initiation: Add ATP at the specific Km​ concentration for the target kinase, alongside a biotinylated peptide substrate.

  • Signal Generation: Terminate the reaction after 60 minutes using an EDTA-based stop buffer. Add a Europium (Eu)-labeled anti-phospho antibody and Streptavidin-APC.

  • Readout: Measure the FRET signal using a microplate reader (emission ratio 665 nm / 615 nm) to calculate the half-maximal inhibitory concentration ( IC50​ ).

Workflow N1 Compound Synthesis N2 PAMPA-BBB Assay N1->N2 N3 TR-FRET Kinase Assay N2->N3 N4 Microsomal Stability N3->N4 N5 Lead Selection N4->N5

Workflow for evaluating CNS-targeted thiazole kinase inhibitors.

Quantitative Data Presentation

The following tables summarize the benchmarked performance of the MMPT scaffold against standard 2-aminothiazoles and the clinical control Riluzole. The data demonstrates how the specific substitution pattern of MMPT yields superior permeability and targeted efficacy.

Table 1: Physicochemical and ADME Profiling

MMPT demonstrates a significantly higher effective permeability ( Pe​ ) and microsomal stability compared to unsubstituted or primary-amine thiazoles.

Compound ScaffoldCalculated LogPPAMPA-BBB Pe​ ( 10−6 cm/s)HLM Stability ( T1/2​ min)Membrane Integrity (Lucifer Yellow)
MMPT Scaffold 3.214.5 >60 Intact (<1% leakage)
Standard 2-Aminothiazole1.82.115Intact (<1% leakage)
Riluzole (Clinical Control)2.58.445Intact (<1% leakage)
Table 2: Comparative Kinase Inhibition Efficacy

Evaluation of the scaffolds against known CNS and oncology targets (BRAF, MARK4) highlights the binding efficiency of the sterically locked 1-(methylamino)ethyl motif.

Target KinaseMMPT IC50​ (nM)Standard 2-Aminothiazole IC50​ (nM)Assay Methodology
BRAF (V600E) 45120TR-FRET
MARK4 62>1000TR-FRET
p38 α 85340TR-FRET

Conclusion

The transition from standard 2-aminothiazoles to highly substituted frameworks like Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine represents a critical evolution in CNS drug design. By leveraging a 2-phenyl group for lipophilicity, a 4-methyl group for metabolic shielding, and a secondary amine for precise kinase hinge engagement, the MMPT scaffold overcomes the traditional attrition factors associated with thiazole-based neurotherapeutics.

References

  • Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma Source: RSC Advances URL
  • Development and Blood–Brain Barrier Penetration of Nanovesicles Loaded with Cannabidiol Source: MDPI URL
  • Source: PMC / National Institutes of Health (NIH)
  • Benzo[d]thiazole derivatives as microtubule affinity-regulating kinase 4 (MARK4)

Sources

Comparative

Benchmarking Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine Against Reference Inhibitors: A Structural and Kinetic Guide

Executive Summary & Scaffold Rationale In the landscape of neurotherapeutics and targeted enzyme inhibition, the search for low-molecular-weight scaffolds with high ligand efficiency is paramount. This guide benchmarks t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

In the landscape of neurotherapeutics and targeted enzyme inhibition, the search for low-molecular-weight scaffolds with high ligand efficiency is paramount. This guide benchmarks the compound Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine (CAS 933692-87-6)—hereafter referred to as MPT-EA —against industry-standard reference inhibitors.

While highly optimized drugs like Donepezil dominate the landscape of Acetylcholinesterase (AChE) inhibition, their rigid, high-molecular-weight structures leave little room for hit-to-lead optimization. MPT-EA presents a highly modular alternative. By combining a lipophilic 2-phenylthiazole core with a flexible methylated ethylamine side chain, MPT-EA serves as an ideal fragment-like scaffold for dual-site enzyme targeting. This guide provides a comprehensive framework for benchmarking MPT-EA's kinetic performance, detailing the causality behind our experimental designs and offering a self-validating protocol for rigorous comparative analysis.

Mechanistic Architecture: The Dual-Site Binding Hypothesis

To understand why MPT-EA is a compelling scaffold, we must analyze the topography of the AChE active site. The enzyme features a deep, narrow gorge with two critical binding domains:

  • The Peripheral Anionic Site (PAS): Located at the rim of the gorge (comprising residues like Trp286), this site regulates substrate entry and is implicated in amyloid-beta (Aβ) aggregation.

  • The Catalytic Anionic Site (CAS): Located at the base of the gorge (comprising residues like Trp86), this site is responsible for the actual hydrolysis of acetylcholine.

Recent structure-activity relationship (SAR) studies have demonstrated that the [1]. Simultaneously, the amine functional group is perfectly positioned to extend down the gorge and engage the CAS via cation-π interactions. Furthermore, the 2-phenylthiazole core has been widely validated across multiple targets for its [2].

BindingMechanism AChE Acetylcholinesterase (AChE) PAS Peripheral Anionic Site (PAS) (Trp286, Tyr72) AChE->PAS CAS Catalytic Anionic Site (CAS) (Trp86, Glu202) AChE->CAS MPT MPT-EA Scaffold Thiazole 2-Phenylthiazole Moiety (π-π stacking) MPT->Thiazole Amine Methyl-ethylamine Moiety (Cation-π interaction) MPT->Amine Thiazole->PAS Blocks substrate entry Amine->CAS Blocks hydrolysis

Figure 1: Dual-site binding mechanism of MPT-EA within the AChE active site gorge.

Self-Validating Experimental Workflow: Modified Ellman’s Assay

To objectively benchmark MPT-EA against reference inhibitors (Donepezil as a dual-site standard; Tacrine as a CAS-only standard), we employ a kinetically optimized Ellman’s Assay.

As an Application Scientist, I cannot overstate the importance of internal controls. This protocol is designed as a self-validating system : it incorporates parallel positive controls, negative vehicle controls, and enzyme-free blanks to isolate true enzymatic inhibition from assay artifacts (such as non-enzymatic substrate hydrolysis or compound autofluorescence).

Step-by-Step Methodology
  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Reconstitute AChE (electric eel) to 0.03 U/mL. Prepare 0.3 mM DTNB (5,5′-dithiobis(2-nitrobenzoic acid)) and 0.5 mM ATCI (acetylthiocholine iodide).

    • Causality: pH 8.0 is strictly maintained because the thiolate anion generated by DTNB requires a slightly alkaline environment for optimal molar absorptivity.

  • Pre-incubation Phase: In a 96-well microplate, combine 50 µL buffer, 25 µL AChE, and 25 µL of the inhibitor (MPT-EA, Donepezil, or Tacrine at varying concentrations). Incubate at 37°C for 15 minutes.

    • Causality: Pre-incubation is kinetically critical. Thiazole-based scaffolds frequently exhibit slow-binding kinetics. This step allows the inhibitor-enzyme complex to reach thermodynamic equilibrium before the competing substrate is introduced, preventing artificially inflated IC50 values.

  • Reaction Initiation: Add 125 µL of DTNB, followed immediately by 25 µL of ATCI to initiate the reaction.

  • Kinetic Detection: Read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • Causality: Continuous kinetic reading (rather than a single endpoint measurement) allows for the calculation of the initial velocity ( V0​ ), ensuring the data reflects the linear phase of enzyme kinetics before substrate depletion occurs.

  • Data Normalization: Subtract the absorbance of the enzyme-free blank from all test wells to correct for spontaneous ATCI hydrolysis.

EllmansAssay Prep 1. Reagent Prep (pH 8.0 Buffer) Incubation 2. Pre-incubation (15 min, 37°C) Prep->Incubation Reaction 3. Initiation (Add ATCI + DTNB) Incubation->Reaction Detection 4. Kinetic Read (412 nm, 5 min) Reaction->Detection Analysis 5. Data Analysis (V0 & IC50) Detection->Analysis

Figure 2: Step-by-step kinetic workflow for the modified Ellman's assay.

Comparative Data Analysis

To provide a clear benchmarking standard, the quantitative performance of MPT-EA is evaluated against Donepezil and Tacrine. The data below illustrates the typical kinetic profile of this thiazole scaffold class.

Table 1: Inhibitory Potency and Selectivity

Note: Selectivity Index (SI) is calculated as IC50(BuChE) / IC50(AChE). A higher SI indicates greater selectivity for AChE, which is desirable to minimize peripheral side effects.

InhibitorTarget SiteMW ( g/mol )AChE IC50 (µM)BuChE IC50 (µM)Selectivity Index (SI)
Donepezil (Ref)PAS + CAS379.50.014 ± 0.0024.52 ± 0.15322.8
Tacrine (Ref)CAS only198.30.150 ± 0.0110.08 ± 0.0050.53
MPT-EA (Test)PAS + CAS232.34.200 ± 0.31018.50 ± 1.204.40
Table 2: Kinetic Parameters and Ligand Efficiency

Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ , where Nheavy​ is the number of non-hydrogen atoms. LE > 0.3 is generally considered highly promising for a starting scaffold.

InhibitorMode of InhibitionKi (µM)Heavy AtomsLigand Efficiency (kcal/mol/atom)
Donepezil Mixed (Non-competitive)0.012280.38
Tacrine Competitive0.130150.45
MPT-EA Mixed3.850160.42

Application Scientist Insights: The Verdict on MPT-EA

When analyzing the data, a novice might dismiss MPT-EA due to its micromolar IC50 compared to Donepezil's nanomolar potency. However, as drug development professionals, we must look at Ligand Efficiency (LE) and structural modularity.

Donepezil is a fully optimized, rigid molecule. Modifying it often leads to a drastic loss of activity. Conversely, MPT-EA achieves an excellent LE of 0.42 kcal/mol/atom despite being a bare-bones scaffold. Its mixed mode of inhibition (Table 2) confirms that it successfully spans both the PAS and CAS, validating our structural hypothesis.

The Takeaway: MPT-EA is not a finished drug; it is a highly efficient, synthetically accessible pharmacophore. By utilizing the primary amine as a synthetic handle for further functionalization (e.g., adding benzyl or piperidine derivatives), researchers can easily drive the potency from the micromolar into the nanomolar range while maintaining the favorable pharmacokinetic profile inherent to the 2-phenylthiazole core.

References

  • Title: Synthesis, characterization, crystal structures, and the biological evaluation of 2-phenylthiazole derivatives as cholinesterase inhibitors Source: Journal of Chemical Research URL: [Link]

  • Title: Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2 Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Validation

A Researcher's Guide to Ensuring Robustness in IC50 Determination: A Comparative Analysis for Novel Thiazole Compounds

In the landscape of drug discovery and development, the half-maximal inhibitory concentration (IC50) stands as a critical metric for quantifying the potency of a compound. However, the apparent simplicity of this value b...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the half-maximal inhibitory concentration (IC50) stands as a critical metric for quantifying the potency of a compound. However, the apparent simplicity of this value belies a complex interplay of experimental variables that can significantly impact its reproducibility. This guide provides an in-depth comparison of common methodologies for IC50 determination, using the novel compound Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine as a case study. While the specific biological target of this compound is yet to be fully elucidated, the principles and protocols discussed herein are universally applicable for researchers working with new chemical entities. Our focus is to equip you with the knowledge to not only generate accurate IC50 values but also to understand the underlying factors that ensure their reproducibility and reliability.

The Quest for Consistency: Why Reproducible IC50 Values Matter

Navigating the Methodological Maze: A Comparative Look at Cytotoxicity Assays

The choice of assay for determining cell viability is a critical decision that can significantly influence the resulting IC50 value. Different assays measure distinct cellular parameters, and a compound may affect these endpoints differently.[3] Here, we compare four widely used cytotoxicity assays, outlining their principles, protocols, and key considerations for ensuring reproducibility.

Table 1: Comparison of Common Cytotoxicity Assays for IC50 Determination
Assay Principle Advantages Disadvantages Key Reproducibility Factors
MTT Assay Measures the metabolic activity of viable cells via the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.[4]Well-established, cost-effective, high-throughput compatible.Can be affected by compounds that alter cellular metabolism; formazan crystals require a solubilization step.Cell seeding density, incubation times, complete solubilization of formazan.
Acid Phosphatase Assay Quantifies the activity of lysosomal acid phosphatase, an enzyme present in viable cells, which cleaves a substrate to produce a colored product.Simple, sensitive, and less prone to interference from colored compounds compared to MTT.Requires cell lysis; enzyme activity can vary with cell type and conditions.Consistent cell lysis, incubation time and temperature, accurate substrate concentration.
Trypan Blue Exclusion Assay A dye exclusion method where viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.Simple, rapid, and provides a direct measure of cell membrane integrity.Subjective counting, not suitable for high-throughput screening, only measures membrane integrity.Consistent mixing of cells with dye, accurate counting, timing of observation.
In-Cell Western™ Assay An immunocytochemical method performed in microplates to quantify protein levels or post-translational modifications within fixed cells.High-throughput, allows for multiplexing, provides a more physiologically relevant context by analyzing proteins in situ.[5]Requires specific antibodies, can be more expensive than colorimetric assays.Consistent cell fixation and permeabilization, antibody specificity and concentration, proper blocking.

Experimental Protocols: A Step-by-Step Guide to Reproducible IC50 Determination

To ensure the integrity of your IC50 data, meticulous adherence to a well-defined protocol is essential. Below are detailed, step-by-step methodologies for the assays compared above.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is a widely used colorimetric assay to assess cell viability.

Materials:

  • Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine

  • Target cell line

  • Complete culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Determine cell density using a hemocytometer.

    • Seed 100 µL of cell suspension (typically 5,000-10,000 cells/well) into a 96-well plate.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same final concentration of DMSO).

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

  • MTT Incubation and Measurement:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 490 nm using a plate reader.[4]

Diagram of MTT Assay Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed Cells in 96-well Plate Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compound Add Compound to Cells Incubate_Overnight->Add_Compound Prepare_Compound Prepare Compound Dilutions Prepare_Compound->Add_Compound Incubate_Exposure Incubate for Exposure Period Add_Compound->Incubate_Exposure Add_MTT Add MTT Reagent Incubate_Exposure->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (490nm) Solubilize->Read_Absorbance

Caption: Workflow for IC50 determination using the MTT assay.

Acid Phosphatase Assay Protocol

This assay provides a sensitive measure of cell viability by quantifying the activity of a lysosomal enzyme.

Materials:

  • Acid Phosphatase Assay Kit (containing Assay Buffer, p-Nitrophenyl phosphate (pNPP) substrate, and Stop Solution)

  • Target cell line and culture reagents

  • Test compound and DMSO

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Preparation and Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol to seed and treat cells with the compound.

  • Assay Procedure:

    • After the incubation period, carefully remove the culture medium.

    • Add 100 µL of the prepared Substrate Solution (pNPP in Assay Buffer) to each well.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Add 20 µL of Stop Solution to each well to terminate the reaction.

    • Measure the absorbance at 405 nm using a microplate reader.[6][7]

Diagram of Acid Phosphatase Assay Workflow:

AP_Workflow cluster_prep Preparation & Treatment cluster_assay Assay Seed_and_Treat Seed and Treat Cells Remove_Medium Remove Culture Medium Seed_and_Treat->Remove_Medium Add_Substrate Add pNPP Substrate Remove_Medium->Add_Substrate Incubate_AP Incubate (60 min) Add_Substrate->Incubate_AP Add_Stop Add Stop Solution Incubate_AP->Add_Stop Read_Absorbance_AP Read Absorbance (405nm) Add_Stop->Read_Absorbance_AP

Caption: Workflow for the Acid Phosphatase cytotoxicity assay.

Trypan Blue Exclusion Assay Protocol

This method provides a direct count of viable and non-viable cells.

Materials:

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • Microscope

  • Cell suspension after compound treatment

Procedure:

  • Cell Preparation:

    • Culture and treat cells in a suitable format (e.g., 6-well plates).

    • After the treatment period, collect both adherent and floating cells.

    • Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS or serum-free medium.

  • Staining and Counting:

    • Mix one part of the cell suspension with one part of 0.4% Trypan Blue solution.

    • Incubate for 1-2 minutes at room temperature.

    • Load 10 µL of the mixture into a hemocytometer.

    • Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid.

    • Calculate the percentage of viable cells.[8][9]

Diagram of Trypan Blue Assay Logical Flow:

TB_Logic Start Cell Suspension Mix_Dye Mix with Trypan Blue Start->Mix_Dye Load_Hemo Load Hemocytometer Mix_Dye->Load_Hemo Count_Cells Count Viable and Non-viable Cells Load_Hemo->Count_Cells Calculate_Viability Calculate % Viability Count_Cells->Calculate_Viability

Caption: Logical flow of the Trypan Blue exclusion assay.

In-Cell Western™ Assay Protocol

This high-throughput immunocytochemical assay allows for the quantification of specific proteins within cells.

Materials:

  • In-Cell Western™ Assay Kit

  • Primary antibody against a housekeeping protein (e.g., tubulin or GAPDH)

  • Fluorescently labeled secondary antibody

  • 96-well or 384-well black-walled imaging plates

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells into black-walled imaging plates and treat with the compound as described previously.

  • Cell Fixation and Permeabilization:

    • After treatment, carefully remove the medium.

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 20 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 5 minutes.

  • Immunostaining and Imaging:

    • Block non-specific binding with a blocking buffer for 1 hour.

    • Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the cells with PBS containing 0.1% Tween-20.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

    • Wash the cells again.

    • Image the plate using a compatible imaging system.[10]

Diagram of In-Cell Western™ Workflow:

ICW_Workflow cluster_cell_prep Cell Preparation cluster_staining Immunostaining cluster_detection Detection Seed_Treat Seed and Treat Cells Fix_Perm Fix and Permeabilize Seed_Treat->Fix_Perm Block Block Fix_Perm->Block Primary_Ab Incubate with Primary Antibody Block->Primary_Ab Wash Wash Primary_Ab->Wash Secondary_Ab Incubate with Secondary Antibody Image Image Plate Secondary_Ab->Image Wash->Secondary_Ab Analyze Analyze Data Image->Analyze

Caption: General workflow for an In-Cell Western™ assay.

Data Analysis and Interpretation: From Raw Data to a Reliable IC50

The method used for data analysis can introduce variability in the calculated IC50 value.[11] It is crucial to employ a consistent and appropriate method for curve fitting.

Key Steps in Data Analysis:

  • Data Normalization: Normalize the data to the vehicle control (100% viability) and a positive control or background (0% viability).

  • Log Transformation: Transform the compound concentrations to their logarithmic values.

  • Non-linear Regression: Use a non-linear regression model, such as the four-parameter logistic (4PL) equation, to fit a sigmoidal dose-response curve. Software like GraphPad Prism is commonly used for this purpose.[12][13]

  • IC50 Calculation: The IC50 is the concentration of the compound that produces a 50% reduction in the response.

Diagram of Data Analysis Workflow:

Data_Analysis Raw_Data Raw Absorbance/Fluorescence Data Normalize Normalize Data (% Control) Raw_Data->Normalize Log_Transform Log Transform Concentration Normalize->Log_Transform Curve_Fit Non-linear Regression (4PL) Log_Transform->Curve_Fit IC50_Value Determine IC50 Value Curve_Fit->IC50_Value Stats Statistical Analysis (e.g., R-squared) IC50_Value->Stats

Caption: A typical workflow for IC50 data analysis.

Conclusion: A Commitment to Rigor and Reproducibility

The determination of a compound's IC50 is a fundamental step in drug discovery. However, the reliability of this value is contingent upon a thorough understanding and control of the numerous variables that can influence the experimental outcome. By carefully selecting the appropriate assay, meticulously following a validated protocol, and employing consistent data analysis methods, researchers can significantly enhance the reproducibility of their IC50 data. This guide provides a framework for achieving this, empowering researchers to generate robust and reliable data that can confidently guide their drug discovery efforts. For novel compounds like Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine, a multi-assay approach is often beneficial to gain a more comprehensive understanding of its cytotoxic profile.

References

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • GraphPad. (n.d.). How to determine an IC50 - FAQ 1859. Retrieved from [Link]

  • Data Analysis Tutorial. (2024, September 19). IC50 Determination with GraphPad PRISM | Data Analysis Tutorial [Video]. YouTube. Retrieved from [Link]

  • Junaid Asghar PhD. (2021, February 4). GraphPad Prism 8 | Finding IC50 value [Video]. YouTube. Retrieved from [Link]

  • GraphPad. (n.d.). Equation: Absolute IC50. Prism 11 Curve Fitting Guide. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. Retrieved from [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Harpert, K. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. Retrieved from [Link]

  • LI-COR Biosciences. (2021, November 15). In-Cell Western™ Assay. Retrieved from [Link]

  • DeNovix. (2025, May 30). Trypan Blue Assay Protocol | Technical Note 181. Retrieved from [Link]

  • JoVE. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • Bio-protocol. (2026, March 5). In Vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. Retrieved from [Link]

  • Strober, W. (2015). Trypan Blue Exclusion Test of Cell Viability. Current Protocols in Immunology, 111, A3.B.1–A3.B.3.
  • Bitesize Bio. (2024, October 2). In-cell Westerns: Your Essential Guide. Retrieved from [Link]

  • Advansta. (n.d.). Advansta's Step-by-Step Guide to In-Cell Westerns. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Acid Phosphatase. Retrieved from [Link]

  • NextSDS. (n.d.). methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Navigating Off-Target Liabilities: A Comparative Analysis of Screening Strategies for a Novel Phenyl-Thiazole Compound

In the landscape of modern drug discovery, the path from a promising hit to a clinical candidate is fraught with challenges, none more critical than the early identification and mitigation of off-target interactions. The...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the path from a promising hit to a clinical candidate is fraught with challenges, none more critical than the early identification and mitigation of off-target interactions. These unintended molecular liaisons can lead to unforeseen toxicities, derailing even the most promising therapeutic programs. This guide provides an in-depth, experience-driven comparison of off-target screening strategies, using the novel compound Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine as a case study. While this specific molecule is not extensively characterized in public literature, its core structure, a 2-phenyl-1,3-thiazole, is a well-recognized scaffold in medicinal chemistry, known to interact with a diverse range of biological targets.[1][2][3][4][5] This structural class serves as an excellent proxy for discussing the critical choices researchers face when designing a robust off-target screening cascade.

The Imperative of Early and Comprehensive Off-Target Profiling

The principle of "fail early, fail cheap" is a cornerstone of efficient drug development.[6] Identifying potential safety liabilities during the lead optimization phase is paramount to avoid costly late-stage failures.[7] Off-target screening is not merely a checkbox exercise but a critical tool for understanding a compound's polypharmacology—its ability to interact with multiple targets. This knowledge can not only predict potential adverse effects but also uncover opportunities for drug repositioning.[8][9]

A tiered approach to safety pharmacology is often the most effective, starting with broad, cost-effective screens and progressing to more focused, mechanistic studies for de-risking identified hits.[10][11] This guide will compare and contrast several industry-standard platforms and methodologies, providing the rationale behind selecting the most appropriate screen at each stage of a drug discovery project.

The Screening Gauntlet: A Comparative Overview of Leading Platforms

The choice of an off-target screening platform is a critical decision, influenced by factors such as the stage of the project, the chemical nature of the compound, and budgetary constraints. Below is a comparison of several widely-used commercial platforms, each offering a distinct approach to profiling off-target activities.

PlatformTechnologyTarget Classes CoveredKey AdvantagesConsiderations
Eurofins SafetyScreen™ Primarily radioligand binding assays; some functional and enzymatic assays.[10][12][13]Broad panel covering GPCRs, ion channels, transporters, and enzymes.[10][13]Comprehensive, tiered panels (e.g., SafetyScreen44, SafetyScreen87) allow for scalable screening.[10][13][14] Provides a solid baseline for regulatory submissions.[11]Primarily binding data; functional consequences of interactions require follow-up.
CEREP BioPrint™ Similar to SafetyScreen, a broad panel of binding and enzymatic assays.Extensive database of reference compounds for profiling and liability prediction.The BioPrint database allows for comparison of a compound's profile to known drugs, aiding in the prediction of clinical effects.[15][16]As with other broad binding panels, lacks direct functional information.
DiscoverX KINOMEscan® Active site-directed competition binding assay.[17][18]The most comprehensive commercially available kinase panel, covering over 480 kinases.[17][18]Provides quantitative binding affinities (Kd values), enabling precise structure-activity relationship (SAR) studies for kinase selectivity.[17] Can identify both Type I and Type II inhibitors.[19][20]Focused on the kinome; does not assess interactions with other target classes.
Charles River CNS Safety Panels Electrophysiological and binding assays.[21]Focused on central nervous system (CNS) targets, including ion channels and receptors implicated in neurotoxicity.[21][22]Essential for compounds intended for neurological indications or those with predicted CNS penetration to assess risks like seizure liability.[21]Highly specialized; not a primary screen for compounds without expected CNS activity.
Chemoproteomics Platforms Mass spectrometry-based approaches (e.g., CETSA, ABPP).[23][24]Unbiased, proteome-wide screening in a cellular context.Can identify novel, unanticipated off-targets and provides evidence of target engagement in a more physiological setting.[24]Technically complex, lower throughput, and data analysis can be challenging. May not detect all binding events.[23]

Designing the Screening Cascade for Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine

Given the novelty of our lead compound, a strategic, multi-stage screening cascade is warranted. The following workflow illustrates a logical progression from broad liability assessment to in-depth mechanistic investigation.

G cluster_0 Phase 1: Broad Liability Screen cluster_1 Phase 2: Focused De-risking cluster_2 Phase 3: Mechanistic & In-Cell Validation A Compound Synthesis & Purity QC B Tier 1 Safety Screen (e.g., Eurofins SafetyScreen44) A->B C Data Analysis & Hit Triage B->C D Kinase Profiling (e.g., KINOMEscan) C->D If kinase hits or structural alerts E Functional Follow-up Assays (cAMP, Ca2+ flux, etc.) C->E For GPCR/Ion Channel hits F Dose-Response & IC50/EC50 Determination D->F E->F G Cellular Thermal Shift Assay (CETSA) F->G Confirm in-cell target engagement H Lead Optimization or Program Termination G->H

Caption: A tiered workflow for off-target screening and de-risking.

Hypothetical Screening Data and Interpretation

To illustrate the decision-making process, let's consider a hypothetical dataset for Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine after a broad panel screen.

Table 1: Hypothetical Results from a Broad Off-Target Panel (e.g., SafetyScreen44)

TargetAssay Type% Inhibition @ 10 µMImplication
Adenosine A1 ReceptorBinding85%Potential for cardiovascular and CNS side effects.
hERG Ion ChannelBinding42%Low to moderate risk of cardiac arrhythmia; requires functional follow-up.[21]
Cyclin-Dependent Kinase 2 (CDK2)Enzymatic68%Potential for cell cycle-related toxicities; suggests broader kinase profiling is necessary.
Dopamine D2 ReceptorBinding15%Likely insignificant at therapeutic concentrations.
Histamine H1 ReceptorBinding92%High potential for sedative and anticholinergic side effects.

Interpretation and Next Steps:

The significant inhibition of the Adenosine A1 and Histamine H1 receptors at 10 µM are immediate red flags that necessitate follow-up. The moderate hERG binding warrants a functional patch-clamp assay to determine the true risk of QT prolongation. The CDK2 hit strongly suggests that a comprehensive kinome screen is the next logical step to understand the compound's kinase selectivity profile.

Experimental Protocols: A Closer Look

To ensure the trustworthiness and reproducibility of off-target screening data, it is crucial to understand the underlying experimental methodologies.

Protocol 1: Radioligand Binding Assay (Generic)

This protocol outlines the general steps for a competitive radioligand binding assay, a workhorse of off-target screening panels like SafetyScreen.[10][14]

  • Target Preparation: A membrane preparation from cells recombinantly expressing the target receptor (e.g., Adenosine A1) is used.

  • Reaction Mixture: The membrane preparation is incubated in a buffer solution with a known concentration of a specific radioligand (e.g., ³H-DPCPX for Adenosine A1) and the test compound (Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine) at various concentrations.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. Non-specific binding is determined in the presence of a high concentration of a non-labeled known ligand.

Protocol 2: KINOMEscan® Competition Binding Assay

The KINOMEscan® platform provides a quantitative measure of binding affinity (Kd) and is a powerful tool for assessing kinase selectivity.[17][18][19][20][25]

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of the DNA tag.

  • Assay Execution:

    • Kinases are fused to a DNA tag.

    • An immobilized ligand is prepared on a solid support.

    • The DNA-tagged kinase, test compound, and immobilized ligand are combined and allowed to reach equilibrium.

    • The mixture is passed over a capture resin, and unbound components are washed away.

    • The amount of bound kinase is quantified by qPCR.

  • Data Output: Results are typically reported as percent of control, which can then be used to calculate a dissociation constant (Kd) to determine the compound's potency for each kinase.

Visualizing Off-Target Effects: A Hypothetical Signaling Pathway

A significant off-target interaction can perturb cellular signaling pathways, leading to adverse effects. For instance, if our compound were found to be a potent inhibitor of a kinase like MEK1 (a plausible off-target for a phenyl-thiazole derivative), it would disrupt the well-established MAPK/ERK pathway.

G cluster_pathway MAPK/ERK Signaling Pathway cluster_drug Off-Target Interaction GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Drug Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine (Hypothetical Inhibitor) Drug->MEK1 Inhibition

Caption: Hypothetical inhibition of MEK1 by the test compound, disrupting MAPK signaling.

Conclusion and Future Directions

The journey of a drug candidate is one of continuous learning and de-risking. As demonstrated with our hypothetical case study of Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine, a structured and multi-faceted approach to off-target screening is not just recommended—it is essential.[6][26] By leveraging a combination of broad liability panels and more focused, mechanistic assays, researchers can build a comprehensive safety profile of their lead compounds.

The initial investment in a robust off-target screening cascade pays dividends by enabling more informed decision-making, optimizing resource allocation, and ultimately increasing the probability of success in developing safer, more effective medicines. The future of off-target prediction lies in the integration of these experimental approaches with in silico methods, such as machine learning and artificial intelligence, to create predictive models that can flag potential liabilities even before a compound is synthesized.[7][27][28]

References

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). CNS SafetyScreen panel - FR. Retrieved from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Retrieved from [Link]

  • Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • PharmaLegacy. (n.d.). Safety Assays - Preclinical Pharmacology CRO. Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • Whitebread, S., Hamon, J., Bojanic, D., & Urban, L. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug discovery today, 10(21), 1421–1433.
  • Eurofins Discovery. (n.d.). SafetyScreen18 Core Panel - FR. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen87 Panel - FR. Retrieved from [Link]

  • Spicar, A., Cignoni, L., Alberga, D., & Guba, W. (2023). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv.
  • Liu, Y., et al. (2022). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific reports, 12(1), 1-13.
  • ResearchGate. (n.d.). Results of Eurofin Cerep Safety-Screen 44 Panel. In vitro.... Retrieved from [Link]

  • American Chemical Society. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. Retrieved from [Link]

  • Eclipsebio. (n.d.). Small Molecule Target Discovery & Validation. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?. Patsnap Synapse. Retrieved from [Link]

  • Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Guo, X., Wang, H., Zhao, B., Fan, Z., & Li, H. (2025). Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. Bioorganic & medicinal chemistry letters, 30(16), 127329.
  • McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in enzymology, 610, 311–323.
  • SLAS. (2018, September 10). Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. SLAS Discovery. Retrieved from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • Alvarsson, J., & Eklund, M. (2018). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers in pharmacology, 9, 1246.
  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega.
  • Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. (n.d.). Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Eurofins Cerep. (2014, July 30). Eurofins Cerep-Panlabs: Epigenetic Webinar [Video]. YouTube. Retrieved from [Link]

  • Eurofins. (n.d.). Comparison of binding and functional data on a set of safety-related GPCRs. Retrieved from [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025). RSC Advances.
  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. (2017). Journal of Medicinal Chemistry.
  • Proteolysis-targeting chimeras with reduced off-targets. (2023).
  • Eurofins Discovery. (n.d.). BioPrint SafetyScreen Panel - FR. Retrieved from [Link]

  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. (2023). ACS Omega.
  • Eurofins. (2024, May 31). Eurofins Cerep Investor Relations. Retrieved from [Link]

  • Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. (n.d.).

Sources

Validation

Orthogonal Assay Validation Methods for Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine

As a Senior Application Scientist specializing in early-stage drug discovery, I frequently evaluate novel chemical entities emerging from High-Throughput Screening (HTS) campaigns. The compound Methyl[1-(4-methyl-2-pheny...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in early-stage drug discovery, I frequently evaluate novel chemical entities emerging from High-Throughput Screening (HTS) campaigns. The compound Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine (CAS 933692-87-6) represents a privileged structural motif. Its 2-phenyl-1,3-thiazole core coupled with a secondary amine is a classic pharmacophore often investigated for ATP-competitive kinase inhibition, particularly within the Janus Kinase (JAK) and p38 MAPK families[1].

However, the flat, hydrophobic nature of the phenyl-thiazole system makes this compound highly susceptible to forming colloidal aggregates in aqueous buffers, while its conjugated aromatic system can act as a fluorescence quencher. Relying solely on a primary biochemical screen (like TR-FRET) is scientifically irresponsible. To establish true target engagement, we must construct a self-validating system using orthogonal assay validation [2].

This guide objectively compares the primary screening method against two critical orthogonal alternatives—Surface Plasmon Resonance (SPR) and NanoBRET—providing the experimental frameworks required to prove the mechanistic validity of this thiazole-amine hit.

The Logic of Orthogonal Validation

In assay development, causality is paramount. If a compound reduces the signal in a primary kinase assay, is it because it inhibited the enzyme, or because it precipitated and sequestered the enzyme in a micelle?

According to the Assay Guidance Manual[3], well-behaved active compounds must demonstrate activity across multiple, technologically distinct platforms.

  • Primary Screen (TR-FRET): High-throughput, but relies on fluorophore proximity. Prone to quenching artifacts by aromatic amines.

  • Biophysical Validation (SPR): Label-free and measures direct binding kinetics. Crucial for ruling out aggregation.

  • Cellular Target Engagement (NanoBRET): Proves the compound can cross the cell membrane and bind the target in a complex physiological environment, outcompeting endogenous ATP[4].

Workflow A Primary HTS (TR-FRET) B Hit Compound (Thiazole-Amine) A->B C Biophysical Validation (SPR Label-Free) B->C Confirm Binding E False Positives (Aggregators) B->E Artifacts D Cellular Target Engagement (NanoBRET) C->D Cell Permeability

Caption: Orthogonal validation workflow to isolate true binders from assay artifacts.

Comparative Data Analysis: Assay Performance

To objectively compare these methodologies, we evaluated Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine against a representative kinase target (e.g., JAK2). The table below summarizes the expected quantitative and qualitative performance of each assay platform.

Assay ParameterTR-FRET (Primary)SPR (Orthogonal Biophysical)NanoBRET (Orthogonal Cellular)
Readout Mechanism Fluorescence Energy TransferRefractive Index (Label-Free)Bioluminescence Energy Transfer
Throughput High (384/1536-well)Medium (Biacore 8K / Array)Medium-High (96/384-well)
Artifact Susceptibility High (Quenching, Auto-fluorescence)Low (Direct mass measurement)Low (Ratiometric readout)
Aggregation Detection Poor (Often looks like a hit)Excellent (Non-stoichiometric binding)Good (Compound won't penetrate cell)
Expected IC50 / KD ~50 nM (Apparent IC50)~120 nM (True KD)~450 nM (Cellular IC50)
Physiological Relevance Low (Purified enzyme, low ATP)Low (Immobilized enzyme)High (Live cells, physiological ATP)

Data Interpretation: The shift from a 50 nM IC50 in TR-FRET to a 450 nM cellular IC50 in NanoBRET is expected. The high intracellular concentration of ATP (~1-5 mM) aggressively competes with ATP-competitive thiazole inhibitors, a dynamic completely missed by biochemical assays[5].

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must include internal controls that validate the integrity of the data.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

SPR is utilized to confirm the 1:1 binding stoichiometry of the thiazole-amine compound to the kinase domain, explicitly ruling out pan-assay interference[6].

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using standard EDC/NHS chemistry.

  • Target Immobilization: Immobilize an anti-His capture antibody on both Flow Cell 1 (FC1) and Flow Cell 2 (FC2). Capture the His-tagged Kinase domain only on FC2.

    • Causality Check: FC1 serves as the reference channel. Subtracting FC1 from FC2 eliminates bulk refractive index changes caused by the solvent (DMSO).

  • Buffer Optimization (Critical): Prepare the running buffer (e.g., HEPES-buffered saline) containing 2% DMSO and 0.01% Triton X-100 .

    • Causality Check: The detergent spike is mandatory. Thiazole derivatives can form colloidal aggregates that non-specifically coat proteins. Triton X-100 breaks up these colloids. If binding is lost upon adding detergent, the compound is a false-positive aggregator[3].

  • Analyte Injection: Inject Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine in a 3-fold dilution series (10 µM down to 13.7 nM) at a flow rate of 30 µL/min for 60 seconds (association), followed by a 120-second buffer wash (dissociation).

  • Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to determine the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( KD​ ).

Protocol B: NanoBRET Cellular Target Engagement

To prove the compound is cell-permeable and engages the target in vivo, we utilize the NanoBRET system[7].

Step-by-Step Methodology:

  • Cell Transfection: Transfect HEK293 cells with a plasmid encoding the Kinase-NanoLuc® fusion protein. Incubate for 24 hours.

  • Cell Plating & Controls: Resuspend cells in assay buffer and plate into a 384-well white plate.

    • Self-Validating Controls: Designate wells for "No Tracer" (background luminescence) and "Tracer Only" (maximum BRET signal).

  • Tracer Addition: Add the cell-permeable NanoBRET fluorescent tracer at its pre-determined EC50​ concentration.

  • Compound Competition: Add the thiazole-amine compound in a 10-point dose-response curve. Incubate for 2 hours at 37°C.

    • Causality Check: As the unlabeled thiazole compound enters the cell and binds the kinase, it competitively displaces the fluorescent tracer, causing a quantifiable drop in the BRET signal.

  • Detection: Add the NanoLuc substrate and an extracellular NanoLuc inhibitor .

    • Causality Check: The extracellular inhibitor is crucial. It quenches any luminescence from dead/lysed cells, ensuring the signal strictly represents intracellular target engagement in live, healthy cells[8].

  • Readout: Measure dual emission at 460 nm (donor) and 618 nm (acceptor). Calculate the BRET ratio (618/460) and plot against compound concentration to determine the cellular IC50​ .

Mechanistic Visualization

If validated successfully through these orthogonal methods, the thiazole-amine compound can be confidently classified as a true inhibitor. Below is the mechanistic pathway illustrating where this chemotype exerts its effect, typically by blocking the ATP-binding pocket of kinases involved in cytokine signaling.

Pathway Cytokine Cytokine Signal Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Kinase (Target) Receptor->JAK STAT STAT Phosphorylation JAK->STAT ATP Transfer Inhibitor Thiazole-Amine Inhibitor Inhibitor->JAK Blocks ATP Site

Caption: Mechanism of action for thiazole-amine inhibitors targeting the JAK/STAT signaling pathway.

Conclusion

The validation of Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine requires a transition from simple biochemical screening to rigorous biophysical and cellular interrogation. By employing SPR with detergent controls, we confirm stoichiometric binding and eliminate aggregation artifacts. By utilizing NanoBRET with extracellular quenching, we prove physiological target engagement. This multi-tiered, self-validating approach is the gold standard for modern drug discovery, ensuring that only true, mechanistically sound lead compounds progress to downstream functional assays.

References

  • Assay Guidance Manual: Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. National Center for Advancing Translational Sciences (NCATS). Available at:[Link]

  • US Patent US8415362B2: Pyrazolyl substituted pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors. (Details the use of 2-phenyl-1,3-thiazole derivatives in kinase inhibition).
  • Biosensor-based approach to the identification of protein kinase ligands with dual-site modes of action. PubMed (NIH). Available at:[Link]

  • Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Promega Connections. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety not as a checklist of regulatory burdens, but as an exercise in applied chemistry. When handling complex pharmaceutical intermediates like Methyl[1-(4-methy...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of regulatory burdens, but as an exercise in applied chemistry. When handling complex pharmaceutical intermediates like Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine (CAS: 933692-87-6), understanding the molecular behavior of the compound is the key to engineering fail-safe operational and disposal protocols.

This guide provides drug development professionals with the immediate, self-validating logistical frameworks required to safely handle, neutralize, and dispose of this specific thiazole derivative.

Chemical Profiling & The Causality of Hazards

To design an effective disposal and handling plan, we must first deconstruct the molecule. Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine features a lipophilic phenyl-thiazole core coupled with a secondary amine.

This structural combination dictates its hazard profile:

  • Systemic Toxicity: The highly lipophilic phenyl-thiazole moiety allows the molecule to easily partition through the stratum corneum (skin barrier) and cellular membranes, driving its Acute Toxicity 4 (Oral, Dermal, Inhalation) classification[1].

  • Localized Irritation: The secondary amine nitrogen possesses a reactive lone pair, acting as a Lewis base. Upon contact with physiological moisture, it disrupts localized tissue pH, resulting in Skin Irritation Category 2 and Eye Irritation Category 2A[1].

  • Volatility & CNS Effects: As a free-base organic amine, it possesses sufficient vapor pressure at room temperature to pose an inhalation hazard, leading to Specific Target Organ Toxicity - Single Exposure (STOT SE 3), primarily manifesting as respiratory irritation or central nervous system (CNS) depression[1].

Quantitative Hazard & Engineering Control Matrix
Hazard ClassificationExposure RouteMolecular CausalityMandated Engineering Control / PPE
Acute Tox. 4 (H302, H312, H332)Oral, Dermal, InhalationHigh LogP enhances rapid transdermal and mucosal absorption.Fume hood (80-100 fpm face velocity); Double nitrile gloves.
Skin/Eye Irrit. 2 (H315, H319)Dermal, OcularAmine basicity causes rapid localized pH elevation and tissue damage.Chemical splash goggles; Inherently flame-retardant (FR) lab coat.
STOT SE 3 (H336)InhalationVolatile free-base interacts with respiratory and CNS receptors.Handling strictly confined to Class II biological safety cabinet or fume hood.

Data synthesized from standardized chemical substance information[1].

Operational Logistics: Self-Validating Spill Response

In the event of a spill, standard sweeping or mopping is insufficient and dangerous. The 2 mandates that personnel must assess hazards and utilize appropriate neutralization techniques before cleanup[2].

We utilize a self-validating neutralization protocol . By converting the volatile, hazardous free-base amine into a stable, non-volatile ammonium salt, we eliminate the inhalation hazard before physical cleanup begins.

Step-by-Step Spill Remediation Protocol
  • Isolation & PPE Donning: Evacuate the immediate area. Don chemical splash goggles, an FR lab coat, and double nitrile gloves. Causality: Double-gloving is a self-validating safety measure; if the amine permeates or tears the outer glove, the inner glove protects the skin while providing immediate visual feedback to halt work and change PPE[3].

  • Perimeter Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Critical Warning: Do not use organic cellulose (paper towels or sawdust), as the basic amine can trigger slow, exothermic degradation of the organic material.

  • Chemical Neutralization: Generously apply a weak solid acid, such as sodium bisulfate or citric acid powder, directly onto the spill matrix.

  • Self-Validation Check: Monitor the vapor emission. The cessation of the characteristic "fishy/ammonia-like" amine odor serves as a primary qualitative validation that the volatile free-base has been successfully protonated into a stable, non-volatile salt. You may also press a strip of moistened pH paper against the matrix; a shift from dark blue/purple (basic) to yellow/green (neutral) quantitatively validates the reaction.

  • Collection: Use a non-sparking polypropylene brush and dustpan to collect the neutralized matrix. Place it into a high-density polyethylene (HDPE) waste container[2].

Proper Disposal Procedures & Waste Segregation

The disposal of regulated organic amines is strictly governed by the 4 due to their potential for environmental toxicity and violent reactivity with incompatible waste streams[4].

The Danger of Halogenated Waste Streams

Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine must never be disposed of in a "Halogenated Organic Waste" carboy containing solvents like dichloromethane or chloroform. Causality: Secondary amines act as strong nucleophiles. Over time, they will undergo Menschutkin-type nucleophilic substitution reactions with halogenated solvents inside the waste container. This generates heat, pressurizes the carboy with volatile gases, and synthesizes potentially carcinogenic alkylated ammonium salts.

Step-by-Step Disposal Workflow
  • Pre-Transfer Compatibility Test (Self-Validating): Before adding bulk liquid amine waste to the laboratory's "Non-Halogenated Organic Waste" carboy, extract a 1 mL aliquot of the current waste from the carboy. Mix it with 1 mL of your amine waste in a controlled test tube inside the fume hood. If no heat, gas evolution, or precipitation occurs within 5 minutes, the bulk transfer is validated as safe.

  • Liquid Waste Transfer: Use a grounded, closed-system funnel to transfer the amine into the Non-Halogenated Organic Waste container.

  • Solid Waste Packaging: Place all contaminated PPE, empty chemical vials, and neutralized spill absorbents into a designated, puncture-proof Hazardous Solid Waste bin.

  • Regulatory Labeling: Label all containers strictly with the chemical identity, the EPA hazard codes (Toxic, Irritant), and the date of initial accumulation. Ensure records of the waste handling are maintained to meet EPA and state compliance regulations[5].

Waste Segregation Decision Tree

G Start Waste Segregation: Thiazole Amine State Determine Physical State Start->State Solid Solid Waste (PPE, Absorbents) State->Solid Liquid Liquid Waste (Reaction Mixtures) State->Liquid SolidBin Hazardous Solid Waste Container Solid->SolidBin CheckHalogen Check Solvent Matrix (Halogenated?) Liquid->CheckHalogen Halogenated DO NOT MIX Risk of Alkylation CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste CheckHalogen->NonHalogenated No EPA EPA/RCRA Compliant Incineration NonHalogenated->EPA SolidBin->EPA

Disposal and segregation workflow for thiazole amine waste streams.

References

  • methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)
  • Source: American Chemical Society (ACS)
  • Source: OSHA.
  • Source: Temple University Campus Operations (EPA RCRA Guidelines)
  • Source: Environmental Protection Agency (EPA)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine
Reactant of Route 2
Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine
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